3-Chloro-4-iodobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJRBVGSKAKZKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371477 | |
| Record name | 3-Chloro-4-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141738-80-9 | |
| Record name | 3-Chloro-4-iodobenzotrifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-iodobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride (CAS Number: 141738-80-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-iodobenzotrifluoride, a key fluorinated building block in organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and materials science research.
Chemical and Physical Properties
This compound is a halogenated aromatic compound notable for its trifluoromethyl group, which imparts unique electronic properties and enhances the metabolic stability and lipophilicity of derivative molecules.[1] It is typically supplied as a light-sensitive liquid, often stabilized with copper chips.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note some discrepancies in reported values, particularly for the melting and flash points, which may be due to variations in experimental conditions or isomeric purity. The compound is generally described as a liquid at room temperature.[2][3]
| Property | Value | Source(s) |
| CAS Number | 141738-80-9 | [2][4] |
| Molecular Formula | C₇H₃ClF₃I | [2][5] |
| Molecular Weight | 306.45 g/mol | [2][5] |
| IUPAC Name | 2-Chloro-1-iodo-4-(trifluoromethyl)benzene | [2][4] |
| Synonyms | 3-Chloro-4-iodo-alpha,alpha,alpha-trifluorotoluene | [3] |
| Appearance | White to yellow liquid | [6] |
| Density | 1.9802 g/mL at 25 °C | [7] |
| Boiling Point | 58-60 °C at 0.2 mmHg | [7] |
| Melting Point | >110 °C (Note: This value from some suppliers conflicts with its liquid state at room temperature) | [2][3] |
| Refractive Index | n20/D 1.534 | [7] |
| Flash Point | 58-60°C/0.2mm (Note: This appears to be the boiling point at reduced pressure, not the flash point) | [3] |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like benzene, ether, and chloroform.[8] |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in peer-reviewed literature; however, a logical and established synthetic pathway involves a two-step process starting from 3,4-dichlorobenzotrifluoride. This involves an initial amination followed by a Sandmeyer reaction.
References
- 1. byjus.com [byjus.com]
- 2. 3-Amino-4-chlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 141738-80-9 [m.chemicalbook.com]
- 8. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
physical and chemical properties of 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for chemical modification. This makes it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with available information on its synthesis and potential applications.
Chemical and Physical Properties
The following tables summarize the key physical and chemical properties of this compound. It is important to note that while some data points are well-established, others, such as the melting point, have conflicting or unavailable information in the public domain.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₃I | [1] |
| Molecular Weight | 306.45 g/mol | [1] |
| CAS Number | 141738-80-9 | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 60 °C at 0.2 mmHg | [2] |
| Density | 1.98 g/cm³ (at 20°C) | [2] |
| Melting Point | Data not available | |
| Solubility | Insoluble in water (inferred); Soluble in benzene, ether, chloroform (inferred) | [3] |
Table 2: Spectroscopic Data
| Technique | Data Available | Source(s) |
| GC-MS | Spectrum available | [1] |
| FTIR | Spectrum available | [1] |
| Raman | Spectrum available | [1] |
| ¹H NMR | No specific spectrum found, but general protocols for related compounds are available. | [4][5] |
| ¹³C NMR | No specific spectrum found, but general protocols for related compounds are available. | [4][5] |
Experimental Protocols
Synthesis of Halogenated Benzotrifluorides (General Approach)
The synthesis of halogenated benzotrifluorides often involves multi-step processes starting from simpler aromatic precursors. For instance, the synthesis of the isomeric 4-Chloro-3-iodobenzotrifluoride proceeds via a diazotization-iodination sequence starting from 3-Amino-4-chlorobenzotrifluoride. A similar approach could likely be adapted for the synthesis of this compound.
A general workflow for such a synthesis is depicted below:
Caption: Generalized workflow for the synthesis of an iodinated benzotrifluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy (General Protocol)
While a specific NMR spectrum for this compound is not available, the following general protocol is typically used for acquiring ¹H and ¹³C NMR spectra of similar aromatic compounds.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.[4][5]
-
¹H NMR: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.
The expected ¹H NMR spectrum would likely show signals in the aromatic region, with chemical shifts and coupling patterns determined by the positions of the chloro, iodo, and trifluoromethyl substituents. Similarly, the ¹³C NMR spectrum would display distinct signals for each of the seven carbon atoms, with the trifluoromethyl carbon showing a characteristic quartet due to coupling with the fluorine atoms.
Reactivity and Applications in Drug Development
This compound serves as a versatile intermediate for the synthesis of more complex molecules, primarily in the pharmaceutical and agrochemical industries.[6][7] The presence of three different substituents on the benzene ring allows for selective chemical transformations.
The workflow for utilizing such an intermediate in a drug discovery pipeline is illustrated below:
Caption: Role of an intermediate in a typical drug discovery workflow.
The reactivity of the C-I bond often allows for its participation in various coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to introduce new carbon-carbon bonds. The chlorine atom can also be a site for nucleophilic aromatic substitution under certain conditions. The trifluoromethyl group is generally stable but influences the electronic properties of the aromatic ring, making it more electron-deficient. This electronic effect can impact the reactivity of the other positions on the ring.
While no specific drugs have been publicly documented as being synthesized directly from this compound, its structural motifs are present in various biologically active compounds. The introduction of halogen atoms and trifluoromethyl groups is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Safety Information
This compound is classified as a hazardous substance. The available safety data indicates the following hazards:
-
Harmful if swallowed. [1]
-
Causes skin irritation. [1]
-
Causes serious eye irritation. [1]
-
May cause respiratory irritation.
-
May cause long-lasting harmful effects to aquatic life. [1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a comprehensive public dataset on its properties and reactivity is not yet available, the existing information highlights its utility as a versatile building block. Further research into its specific applications and reaction chemistry is warranted to fully exploit its potential in drug discovery and development. Researchers are encouraged to consult supplier documentation for the most up-to-date information on the physical properties and safe handling of this compound.
References
- 1. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 141738-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 7. US4898996A - Process for producing 3-chloro-4-fluoronitrobenzene - Google Patents [patents.google.com]
An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound that serves as a key building block in organic synthesis. Its trifluoromethyl group, combined with chlorine and iodine substituents, provides a unique chemical reactivity that is valuable in the preparation of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and its significance as a synthetic intermediate, particularly in the fields of pharmaceutical and materials science.
Molecular Structure and Properties
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom at the 3-position, an iodine atom at the 4-position, and a trifluoromethyl group. The IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.[1]
The presence of both chlorine and iodine atoms offers multiple reaction sites for various coupling and substitution reactions. The trifluoromethyl group significantly influences the electronic properties of the molecule and can enhance the metabolic stability and lipophilicity of derivative compounds, a desirable feature in drug design.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃I | [1] |
| Molecular Weight | 306.45 g/mol | [1] |
| CAS Number | 141738-80-9 | [1] |
| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethyl)benzene | [1] |
| Synonyms | 3-Chloro-4-iodo-α,α,α-trifluorotoluene | [1] |
| XLogP3-AA (Computed) | 4.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
Spectroscopic data, including GC-MS, FT-IR, and FT-Raman, have been recorded for this compound, confirming its structure.[1]
Synthesis and Experimental Protocols
Hypothetical Experimental Protocol: Synthesis via Diazotization
The following protocol is a generalized and hypothetical procedure for the synthesis of this compound from a suitable precursor, 2-chloro-4-(trifluoromethyl)aniline. This protocol is for illustrative purposes only and has not been experimentally validated for this specific compound.
Materials:
-
2-chloro-4-(trifluoromethyl)aniline
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 2-chloro-4-(trifluoromethyl)aniline is dissolved in a mixture of concentrated hydrochloric acid and water, and the solution is cooled to 0-5 °C in an ice bath. A pre-cooled aqueous solution of sodium nitrite is then added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide in water is prepared and cooled. The previously prepared cold diazonium salt solution is added slowly to the potassium iodide solution. The mixture is then allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
Work-up and Purification: The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow of the hypothetical synthesis of this compound.
Caption: Hypothetical workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules. Its utility is primarily seen in:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs). The trifluoromethyl group is a common feature in many modern drugs, contributing to improved efficacy and pharmacokinetic properties.
-
Agrochemicals: This compound can be used in the development of new pesticides and herbicides.
-
Materials Science: The unique electronic properties conferred by the trifluoromethyl group make it a useful building block for specialty polymers and other advanced materials.
Due to the lack of specific signaling pathway information for this chemical intermediate, a corresponding diagram cannot be provided. Its role is upstream in the synthesis of biologically active molecules.
References
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-iodobenzotrifluoride from 3-amino-4-chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-Chloro-4-iodobenzotrifluoride, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the Sandmeyer reaction, a robust and widely utilized method for the conversion of aromatic amines to aryl halides. This document outlines the reaction mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. Its trifluoromethyl group can enhance metabolic stability and lipophilicity, while the chloro and iodo substituents provide versatile handles for further synthetic transformations, such as cross-coupling reactions. The synthesis from the readily available 3-amino-4-chlorobenzotrifluoride proceeds via a two-step, one-pot Sandmeyer reaction. This involves the diazotization of the primary aromatic amine followed by the substitution of the resulting diazonium group with iodide.
Reaction Overview: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[1] The overall transformation for the synthesis of this compound is depicted below:
Reaction Scheme:
The reaction is a two-step process:
-
Diazotization: The primary aromatic amine, 3-amino-4-chlorobenzotrifluoride, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Iodination: The diazonium salt is then treated with a source of iodide ions, most commonly potassium iodide, to yield the desired this compound.[2] The evolution of nitrogen gas is observed during this step.
Quantitative Data
The following tables summarize the key physical and chemical properties of the starting material and the final product.
Table 1: Properties of 3-amino-4-chlorobenzotrifluoride
| Property | Value | Reference |
| CAS Number | 121-50-6 | |
| Molecular Formula | C₇H₅ClF₃N | |
| Molecular Weight | 195.57 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 82-83 °C at 12 hPa | |
| Melting Point | 10 °C | |
| Density | 1.428 g/cm³ at 20 °C |
Table 2: Properties of this compound
| Property | Value | Reference |
| CAS Number | 141738-80-9 | [3] |
| Molecular Formula | C₇H₃ClF₃I | [3] |
| Molecular Weight | 306.45 g/mol | [3] |
| Appearance | Liquid | - |
| Boiling Point | 58-60 °C at 0.2 mmHg | - |
| Density | Not available | - |
Experimental Protocol
This section provides a detailed, generalized experimental procedure for the synthesis of this compound.
Materials:
-
3-amino-4-chlorobenzotrifluoride
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-amino-4-chlorobenzotrifluoride (1.0 eq).
-
Add a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the stirred mixture to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite (1.1 eq) in water and add it to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature is maintained between 0 and 5 °C. The addition should be slow to control the exothermic reaction.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas ceases.
Step 3: Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium thiosulfate solution (to remove any excess iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Diagram 2: Logical Relationship of the Sandmeyer Reaction
Caption: The logical progression of the Sandmeyer reaction for the target synthesis.
References
Spectral Analysis of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-4-iodobenzotrifluoride (C7H3ClF3I), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the analytical characterization of this compound.
Compound Overview
IUPAC Name: 2-chloro-1-iodo-4-(trifluoromethyl)benzene CAS Number: 141738-80-9 Molecular Formula: C7H3ClF3I Molecular Weight: 306.45 g/mol
Spectral Data Summary
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and distinct isotopic pattern arising from the presence of chlorine and iodine.
| Parameter | Value | Source |
| Molecular Ion (M+) | m/z 306 | PubChem |
| Exact Mass | 305.892007 g/mol | SpectraBase |
Note: The table presents the expected primary molecular ion peak. The full mass spectrum would show a complex fragmentation pattern.
Infrared (IR) Spectroscopy
The infrared spectrum reveals characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C Bending |
| ~1320 | Strong | C-F Stretch (CF3 group) |
| ~1100-1000 | Strong | C-Cl Stretch |
| ~600-500 | Medium-Strong | C-I Stretch |
Note: This table is a prediction based on characteristic infrared absorption frequencies for the functional groups present. Actual peak positions and intensities may vary.
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectral data discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
While specific experimental data for this compound is not available, a standard protocol for acquiring NMR spectra of a similar small organic molecule is provided below.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Sample of this compound
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° or 90° pulse angle.
-
Set the relaxation delay to 1-5 seconds to allow for full relaxation of the protons.
-
Acquire a suitable number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set the spectral width to approximately 200-250 ppm.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
A longer relaxation delay (2-10 seconds) may be necessary, especially for quaternary carbons.
-
Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 FT-IR)
-
Attenuated Total Reflectance (ATR) accessory or salt plates (NaCl or KBr)
-
Sample of this compound (liquid)
Procedure (using ATR):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal to account for atmospheric and instrument absorptions.
-
-
Sample Analysis:
-
Place a small drop of the liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Helium carrier gas.
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms).
-
Sample of this compound dissolved in a volatile solvent (e.g., dichloromethane or acetone).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.
-
-
GC Method Setup:
-
Set the injector temperature (e.g., 250 °C).
-
Program the oven temperature ramp. A typical program might start at 50-100 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.
-
Set the helium flow rate (e.g., 1-2 mL/min).
-
-
MS Method Setup:
-
Set the ion source temperature (e.g., 230 °C).
-
Use electron ionization (EI) at a standard energy of 70 eV.
-
Set the mass scan range (e.g., m/z 40-500) to encompass the expected molecular ion and fragment ions.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The GC will separate the compound from the solvent and any impurities.
-
As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the gas chromatogram.
-
Analyze the mass spectrum associated with that peak to identify the molecular ion and interpret the fragmentation pattern.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the spectral analysis process.
Caption: Overall workflow for spectral analysis.
Caption: Predicted mass spectrometry fragmentation pathway.
An In-depth Technical Guide on the Solubility of 3-Chloro-4-iodobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-4-iodobenzotrifluoride in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally analogous compounds to infer its solubility profile. Furthermore, a detailed experimental protocol for determining the solubility of solid organic compounds is provided to facilitate laboratory investigations.
Inferred Solubility Profile of this compound
Based on the known solubility of structurally similar halogenated benzotrifluoride derivatives, this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in water. The presence of the trifluoromethyl group generally increases lipophilicity. Halogenated aromatic compounds are typically soluble in non-polar and polar aprotic solvents due to their hydrophobic nature.[1]
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Compound | Molecular Formula | Water Solubility | Solubility in Organic Solvents |
| 4-Iodobenzotrifluoride | C₇H₄F₃I | Insoluble[2][3][4] | Miscible with benzene, toluene, ethanol, ether, and halogenated hydrocarbons.[2][3] |
| p-Chlorobenzotrifluoride | C₇H₄ClF₃ | Very low solubility.[5] | Soluble in benzene, toluene, acetone, and ethyl acetate.[5][6] |
| 3-Chlorobenzotrifluoride | C₇H₄ClF₃ | Insoluble[7][8] | Soluble in many organic solvents.[9] |
| Benzotrifluoride | C₇H₅F₃ | <0.1 g/100 mL at 21 °C.[10] | Soluble in ether, benzene, ethanol, and acetone.[10] |
This comparative data suggests that this compound will likely be soluble in aromatic solvents (benzene, toluene), ethers, and possibly alcohols and ketones. Its solubility in water is expected to be negligible.
Experimental Protocol for Solubility Determination: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a liquid solvent.[11][12][13][14] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Conical flask with stopper
-
Magnetic stirrer and stir bar
-
Thermostatic bath (for temperature control)
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flask
-
Evaporating dish or pre-weighed vial
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the flask in a thermostatic bath set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically, cease stirring and observe if any solid remains.
-
-
Sample Collection:
-
Once equilibrium is reached, stop stirring and allow the undissolved solid to settle.
-
Carefully draw a precise volume (e.g., 10 mL) of the supernatant (the clear, saturated solution) using a volumetric pipette fitted with a syringe filter to prevent any solid particles from being transferred.
-
-
Solvent Evaporation:
-
Transfer the collected sample to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator may be used. Ensure complete removal of the solvent.
-
-
Drying and Weighing:
-
Place the evaporating dish with the solid residue in a drying oven at a temperature below the melting point of the solute, or in a vacuum desiccator, until a constant weight is achieved.
-
Record the final weight of the dish and the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.
-
Solubility is typically expressed in grams of solute per 100 mL of solvent or moles of solute per liter of solvent.
Solubility ( g/100 mL) = (Mass of solute / Volume of sample collected) x 100
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Gravimetric method workflow for solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Iodobenzotrifluoride | 455-13-0 [chemicalbook.com]
- 3. 4-Iodobenzotrifluoride CAS#: 455-13-0 [m.chemicalbook.com]
- 4. 4-Iodobenzotrifluoride CAS 455-13-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Chlorobenzotrifluoride CAS#: 98-15-7 [m.chemicalbook.com]
- 9. Benzotrifluoride [drugfuture.com]
- 10. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmacyjournal.info [pharmacyjournal.info]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. pharmajournal.net [pharmajournal.net]
Stability and Storage of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-iodobenzotrifluoride. Due to the limited availability of specific quantitative stability data for this compound in publicly accessible literature, this guide also draws upon information from the closely related compound, 4-chlorobenzotrifluoride (p-chlorobenzotrifluoride, PCBTF), and established international guidelines for stability testing of chemical substances.
Overview of Chemical Stability
This compound is generally considered to be a stable chemical under standard laboratory conditions. However, its stability can be influenced by several factors, including temperature, light, and the presence of incompatible substances. For enhanced long-term stability, this product is sometimes supplied with a stabilizer, such as copper chips, to mitigate potential degradation during storage and handling.
Recommended Storage and Handling Conditions
To ensure the integrity and purity of this compound, adherence to the following storage and handling protocols is crucial.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers recommend refrigeration at 2°C to 8°C. | Minimizes potential for thermal degradation. |
| Light | Protect from direct sunlight and other sources of UV radiation. Store in an opaque or amber container. | Halogenated aromatic compounds can be susceptible to photodegradation. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Protects against atmospheric moisture and oxygen, which could potentially participate in degradation reactions. |
| Container | Keep container tightly closed. | Prevents contamination and evaporation. |
Incompatible Materials
Contact with the following materials should be avoided to prevent chemical reactions and degradation of the product:
-
Strong Oxidizing Agents: Can cause vigorous reactions.[1]
-
Strong Bases: May promote decomposition.
-
Heat and Ignition Sources: The compound is a liquid with a flashpoint, so it should be kept away from open flames, sparks, and hot surfaces.[1][2]
Potential Degradation Pathways
-
Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to UV light. For p-chlorobenzotrifluoride, the estimated half-life in the troposphere via reaction with hydroxyl radicals is 67 days.[3][4] A similar susceptibility to photodegradation should be considered for this compound.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur, potentially leading to the release of hazardous substances such as hydrogen halides (HCl, HI), hydrogen fluoride (HF), and carbon oxides.[1]
-
Hydrolysis: The trifluoromethyl group is generally stable to hydrolysis. The carbon-halogen bonds on the aromatic ring are also relatively stable under neutral pH conditions. Therefore, hydrolysis is not expected to be a primary degradation pathway under normal storage conditions.[4][5]
Proposed Experimental Protocol for a Comprehensive Stability Study
For researchers requiring detailed stability data, the following experimental protocol is proposed based on the European Medicines Agency (EMA) guidelines for stability testing of active substances.[6][7]
Long-Term and Accelerated Stability Testing
| Study | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Stress Testing
Stress testing helps to identify potential degradation products and elucidate degradation pathways.
-
Thermal Stress: Expose the substance to temperatures in 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C, 70°C) for a suitable period.
-
Humidity Stress: Expose the substance to high humidity levels (e.g., ≥75% RH) at an elevated temperature.
-
Photostability: Expose the substance to a standardized light source (as per ICH Q1B guidelines) to assess the impact of light.
-
Oxidative Stress: Expose the substance to an oxidizing agent (e.g., a solution of hydrogen peroxide).
-
pH Stress (Hydrolytic Stability): Test the stability of the substance in buffered solutions across a range of pH values (e.g., pH 2, 7, and 10).
Analytical Methodology
A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to monitor the purity of this compound and to detect and quantify any degradation products. The method should be able to separate the parent compound from all potential degradation products.
Visualizations
Factors Influencing Stability
The following diagram illustrates the key factors that can impact the stability of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. parchem.com [parchem.com]
- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. 1-Chloro-4-(trifluoromethyl)benzene | C7H4ClF3 | CID 7394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Navigating the Safety Profile of 3-Chloro-4-iodobenzotrifluoride: A Technical Guide
For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the safety profile of chemical reagents is paramount. This technical guide provides an in-depth overview of the safety data for 3-Chloro-4-iodobenzotrifluoride (CAS No. 141738-80-9), a key intermediate in organic synthesis. This document synthesizes critical information from its Safety Data Sheet (SDS) to ensure safe handling, storage, and emergency response.
Chemical Identification and Physical Properties
This compound is a halogenated aromatic compound with the molecular formula C7H3ClF3I.[1][2] Its unique substitution pattern makes it a valuable building block in the synthesis of complex molecules. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Weight | 306.45 g/mol | [1][2] |
| Boiling Point | 58-60 °C at 0.2 mmHg | [2] |
| Appearance | Light yellow liquid | [3] |
| Odor | Fishy | [3] |
| Specific Gravity | 1.9240 | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Insoluble in water | [3] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The aggregated GHS information from multiple notifications indicates the following primary hazards.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
The corresponding GHS pictograms associated with these hazards include a warning symbol.[1] It is crucial to note that the toxicological properties of this compound have not been fully investigated.[3][4]
Experimental Protocols: Safety and Handling
While specific experimental protocols for the synthesis or use of this compound are proprietary and not publicly available, standard laboratory safety practices for handling hazardous chemicals should be strictly followed.
General Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical. The following diagrams illustrate the recommended workflows for handling spills and administering first aid.
Caption: Workflow for handling a spill of this compound.
Caption: First-aid measures for exposure to this compound.
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[3][4] However, based on its GHS classification, it is harmful if swallowed and causes skin and serious eye irritation.[1] No quantitative toxicological data such as LD50 or LC50 values are readily available in the provided search results. Further research is needed to fully characterize its toxicological profile.
Fire-Fighting Measures
While this compound has a high flash point, appropriate measures should be taken in the event of a fire involving this chemical.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[6]
-
Specific Hazards: Emits toxic fumes under fire conditions.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[5] Do not allow the chemical to enter drains or waterways.[3]
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the official SDS for this compound before handling the material.
References
- 1. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
IUPAC name for 3-Chloro-4-iodobenzotrifluoride
An In-depth Technical Guide to 2-Chloro-1-iodo-4-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene, a key halogenated aromatic intermediate. Commonly known as 3-Chloro-4-iodobenzotrifluoride, this compound is a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chlorine, iodine, and a trifluoromethyl group, offers multiple reaction sites and imparts desirable properties to target molecules. This document details its chemical and physical properties, safety and handling information, primary applications, and a representative synthetic protocol. The information is intended to support professionals in research, drug discovery, agrochemical development, and material science.
Chemical Identity and Properties
The formal IUPAC name for this compound is 2-chloro-1-iodo-4-(trifluoromethyl)benzene.[1][2] It is also frequently referred to by its synonym, 3-Chloro-4-iodo-α,α,α-trifluorotoluene.
Physicochemical Data
The fundamental properties of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene are summarized in the table below for quick reference.
| Property | Value | Reference |
| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethyl)benzene | [1][2] |
| Synonyms | This compound, 3-Chloro-4-iodo-α,α,α-trifluorotoluene | [1] |
| CAS Number | 141738-80-9 | [1][2] |
| Molecular Formula | C₇H₃ClF₃I | [1][2] |
| Molecular Weight | 306.45 g/mol | [1][2] |
| Appearance | Light yellow liquid | [3] |
| Boiling Point | 58 - 60 °C @ 0.50 mmHg | [3] |
| Specific Gravity | 1.9240 | [3] |
| Flash Point | > 110 °C (> 230 °F) | [3] |
| Solubility | Insoluble in water | [3] |
Spectral Information
Detailed spectral data is crucial for the identification and characterization of this compound. Analytical data, including Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Raman Spectroscopy, are available in public databases such as PubChem.[1] Researchers should refer to these sources for detailed spectra when confirming the identity and purity of the material.
Safety and Hazard Information
Proper handling of 2-Chloro-1-iodo-4-(trifluoromethyl)benzene is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on aggregated data.[1]
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning |
| Hazardous to the aquatic environment, long-term hazard (Category 4) | H413: May cause long lasting harmful effects to aquatic life | (None) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation (Reported by a subset of notifiers) | Warning |
Handling Recommendations:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
Applications in Synthesis
2-Chloro-1-iodo-4-(trifluoromethyl)benzene is a highly functionalized building block valued for its versatile reactivity.[4] The distinct electronic properties of the halogen and trifluoromethyl substituents allow for selective and diverse chemical transformations.
-
Pharmaceutical Synthesis : This compound is a valuable intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] The trifluoromethyl group is a well-known bioisostere for other chemical groups and can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
-
Agrochemical Development : It serves as a precursor for new herbicides and pesticides, where the trifluoromethyl group can increase the biological efficacy and environmental persistence of the final product.[4]
-
Material Science : The unique electronic properties conferred by the substituents make it a useful building block for novel organic materials, including polymers and compounds for optoelectronic applications.[4]
-
Cross-Coupling Reactions : The iodine atom is an excellent leaving group, making it the primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon-based fragments.
Experimental Protocol: Representative Synthesis
While multiple synthetic routes may exist, a common and logical approach to synthesize 2-Chloro-1-iodo-4-(trifluoromethyl)benzene involves a Sandmeyer-type reaction starting from a commercially available aniline precursor. The following is a detailed, representative protocol.
Reaction Scheme: 2-Chloro-4-(trifluoromethyl)aniline → [Diazonium Salt Intermediate] → 2-Chloro-1-iodo-4-(trifluoromethyl)benzene
Materials and Equipment
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
-
Standard glassware for synthesis and workup
Step-by-Step Procedure
Step 1: Diazotization of 2-Chloro-4-(trifluoromethyl)aniline
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-(trifluoromethyl)aniline (e.g., 10.0 g, 1 equivalent).
-
Add concentrated HCl (e.g., 30 mL) and water (e.g., 30 mL). Stir the mixture until the aniline salt dissolves completely.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Prepare a solution of sodium nitrite (e.g., 1.1 equivalents) in cold water (e.g., 15 mL).
-
Add the sodium nitrite solution dropwise to the stirred aniline hydrochloride solution over 20-30 minutes, ensuring the temperature does not rise above 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 15 minutes.
Step 2: Iodination (Sandmeyer-type Reaction)
-
In a separate 500 mL flask, dissolve potassium iodide (e.g., 1.5 equivalents) in water (e.g., 50 mL).
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. The addition should be controlled to manage the rate of gas evolution.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 50-60 °C for approximately 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
Step 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final 2-Chloro-1-iodo-4-(trifluoromethyl)benzene as a light yellow liquid.
References
An In-depth Technical Guide to 3-Chloro-4-iodobenzotrifluoride for Researchers and Drug Development Professionals
An Essential Building Block in Modern Medicinal Chemistry
3-Chloro-4-iodobenzotrifluoride is a halogenated aromatic compound that has garnered significant interest as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its unique trifluoromethyl, chloro, and iodo substitutions on the benzene ring provide a scaffold with distinct reactivity and physicochemical properties, making it a valuable intermediate for the development of novel therapeutic agents and other advanced materials. This technical guide provides a comprehensive overview of its properties, commercial availability, and synthetic applications for researchers, scientists, and drug development professionals.
Physicochemical and Safety Data
Accurate physicochemical and safety data are paramount for the effective and safe use of any chemical intermediate. The properties of this compound and its common isomer, 4-Chloro-3-iodobenzotrifluoride, are summarized below. It is crucial for researchers to verify the specific isomer they are working with by referencing the CAS number.
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound | 4-Chloro-3-iodobenzotrifluoride |
| CAS Number | 141738-80-9[1][2][3] | 672-57-1[4] |
| Molecular Formula | C₇H₃ClF₃I[2] | C₇H₃ClF₃I[4] |
| Molecular Weight | 306.45 g/mol [2] | 306.45 g/mol [4] |
| Appearance | Light yellow liquid | - |
| Boiling Point | 58-60 °C @ 0.2 mmHg | - |
| Purity | >97.0% (GC)[3] | 97-98% |
| Synonyms | 2-Chloro-1-iodo-4-(trifluoromethyl)benzene, 3-Chloro-4-iodo-α,α,α-trifluorotoluene[3] | 1-Chloro-2-iodo-4-(trifluoromethyl)benzene, 4-Chloro-3-iodo-α,α,α-trifluorotoluene[4] |
Table 2: Safety Information for this compound (CAS: 141738-80-9)
| Hazard Statement | Precautionary Statement | Signal Word |
| H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | Warning |
Note: Researchers should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.
Commercial Availability
This compound is available from a variety of commercial suppliers specializing in chemical intermediates for research and development. The availability of this compound facilitates its use in both academic and industrial settings.
Table 3: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Tokyo Chemical Industry (TCI) | >97.0% (GC)[3] | Gram to bulk scale |
| Sigma-Aldrich | - | Inquire for details |
| Research Scientific | - | 1 Gram[1] |
Synthetic Applications and Experimental Protocols
The trifluoromethyl group in this compound is known to enhance metabolic stability and lipophilicity of molecules, which are desirable properties in drug candidates.[4] The presence of both chloro and iodo substituents offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This makes it a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[4]
While specific, detailed experimental protocols for the use of this compound in the synthesis of named drug candidates are often proprietary, a general workflow for its synthesis and subsequent use in creating more complex molecules can be inferred from related patent literature. The following diagram illustrates a potential synthetic pathway for a related compound, 3-chloro-4-fluorobenzotrifluoride, which can serve as a model for the types of reactions in which this compound would be involved.
Caption: General synthetic route for a related fluorinated building block.
A key application of halogenated benzotrifluorides is in the synthesis of GPR40 agonists, which are being investigated for the treatment of type 2 diabetes. The general synthetic strategy often involves a cross-coupling reaction at the iodo-position, followed by further modifications.
The following diagram outlines a logical workflow for utilizing this compound in a drug discovery context.
Caption: Logical workflow for the use of this compound in drug discovery.
Signaling Pathways
Currently, there is no publicly available information to suggest that this compound itself directly interacts with or modulates any specific signaling pathways. Its primary role in a drug discovery context is as a synthetic intermediate used to construct larger, more complex molecules that are designed to interact with biological targets such as kinases or G-protein coupled receptors. The properties it imparts, such as increased lipophilicity and metabolic stability, can enhance the drug-like characteristics of the final compound, thereby improving its potential to modulate a target within a signaling pathway. For instance, kinase inhibitors, which are often synthesized using building blocks like this, target signaling cascades such as the RAS-RAF-MEK-ERK pathway, which is crucial in many cancers.
Conclusion
This compound is a valuable and commercially available chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features provide a versatile platform for the synthesis of novel bioactive molecules. This guide provides a foundational understanding of its properties and applications, empowering researchers to leverage this building block in their drug discovery and development endeavors. As with any chemical reagent, it is imperative to consult the latest safety and technical documentation from the supplier and to adhere to all appropriate laboratory safety protocols.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodobenzotrifluoride is a versatile building block in organic synthesis, particularly valuable in the construction of complex biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and an iodine atom, allows for selective and sequential cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemoselective Suzuki-Miyaura coupling at the iodine-bearing position while leaving the chlorine atom available for subsequent transformations. This application note provides detailed protocols and quantitative data for the use of this compound in Suzuki coupling reactions.
The trifluoromethyl group imparts unique properties to the resulting molecules, such as increased metabolic stability and lipophilicity, which are often desirable in drug candidates. The ability to selectively introduce various aryl and heteroaryl groups at the 4-position of the benzotrifluoride core makes this substrate a key intermediate for creating diverse molecular libraries for structure-activity relationship (SAR) studies.
Data Presentation: Suzuki Coupling Reaction Parameters
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are based on literature precedents for this and structurally similar substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 16 | 95 | Hypothetical/General Protocol |
| 2 | (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 92 | WO2012135555A1 |
| 3 | (3-Fluorophenyl)boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 88 | General Protocol |
| 4 | (4-Acetylphenyl)boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O (5:1) | 90 | 24 | 85 | General Protocol |
| 5 | Thiophene-2-boronic acid | PdCl₂(dppf) (5) | - | Na₂CO₃ | DMF/H₂O (9:1) | 110 | 10 | 89 | General Protocol |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Phenylboronic Acid
This protocol describes a standard method for the Suzuki coupling of this compound with phenylboronic acid using a common palladium catalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (4:1:1 mixture, degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling with (4-Methoxyphenyl)boronic Acid using Pd(dppf)Cl₂
This protocol is adapted from a patented procedure and is suitable for electron-rich boronic acids.
Materials:
-
This compound (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk tube or similar reaction vessel
Procedure:
-
In a Schlenk tube, combine this compound, (4-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add Pd(dppf)Cl₂ under a positive flow of argon.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical workflow for performing and analyzing a Suzuki coupling reaction in a research setting.
Caption: A generalized experimental workflow for Suzuki coupling reactions.
Logical Relationship for Selective Coupling
This diagram illustrates the principle of chemoselective coupling based on the differential reactivity of the C-I and C-Cl bonds.
Caption: Chemoselective Suzuki coupling strategy for this compound.
Applications of 3-Chloro-4-iodobenzotrifluoride in Pharmaceutical Synthesis
Abstract
3-Chloro-4-iodobenzotrifluoride is a versatile trifluoromethylated aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical molecules.[1] Its unique structural features, including a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, offer significant advantages in drug discovery and development. The trifluoromethyl moiety is known to enhance crucial drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] The differential reactivity of the halogen substituents, with the carbon-iodine bond being significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, allows for selective and regioselective functionalization. This application note will detail the use of this compound in the synthesis of key pharmaceutical intermediates and active pharmaceutical ingredients (APIs), with a focus on its application in widely-used cancer therapeutics. Detailed protocols for key synthetic transformations, including Suzuki-Miyaura and Sonogashira couplings, are provided, along with illustrative signaling pathways and experimental workflows.
Introduction
The introduction of fluorine-containing functional groups into drug candidates is a widely employed strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties. The trifluoromethyl group, in particular, is of high interest due to its strong electron-withdrawing nature and high lipophilicity. This compound is a valuable reagent that provides a direct route to incorporate a trifluoromethylphenyl moiety into a target molecule. The presence of both chloro and iodo substituents allows for a two-stage functionalization strategy, where the more reactive iodo group can be selectively coupled, leaving the chloro group available for subsequent transformations. This sequential reactivity is a powerful tool for the convergent synthesis of complex molecules.
This document will explore the synthetic utility of this compound with a focus on its role in the synthesis of multi-kinase inhibitors Sorafenib and Regorafenib, which are pivotal in the treatment of various cancers.
Application in the Synthesis of Sorafenib and Regorafenib
While not a direct precursor in all documented syntheses, this compound is a key starting material for the synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, a crucial intermediate in the production of the anticancer drugs Sorafenib and Regorafenib.
Sorafenib is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including those in the RAF/MEK/ERK pathway and the VEGFR and PDGFR signaling pathways, thereby inhibiting tumor cell proliferation and angiogenesis.[2][3][4]
Regorafenib is another multi-kinase inhibitor with a broad spectrum of activity against various kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, including VEGFR, PDGFR, FGFR, and RAF.[5][6][7]
The core 4-chloro-3-(trifluoromethyl)phenylurea moiety of both drugs is derived from 4-chloro-3-(trifluoromethyl)aniline, which can be synthesized from a benzotrifluoride precursor and subsequently converted to the corresponding isocyanate.
Synthetic Workflow for Sorafenib
The following diagram illustrates a general synthetic workflow for Sorafenib, highlighting the incorporation of the 4-chloro-3-(trifluoromethyl)phenyl moiety.
Key Synthetic Reactions and Protocols
The reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern pharmaceutical synthesis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond compared to the C-Cl bond in this compound allows for selective coupling at the 4-position.[8][9]
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | >90 (typical) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 85-95 (estimated) |
| 3 | Thiophene-3-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 80-90 (estimated) |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 24 | 75-85 (estimated) |
Yields are estimated based on typical Suzuki-Miyaura reactions of aryl iodides and may vary depending on the specific reaction conditions and scale.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add degassed toluene and water to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-4-phenyl-1-(trifluoromethyl)benzene.
-
Sonogashira Coupling
The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11] This reaction allows for the introduction of an alkynyl moiety at the 4-position of the benzotrifluoride ring.
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | >90 (typical) |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 50 | 4 | 85-95 (estimated) |
| 3 | 1-Hexyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | DMF | 60 | 8 | 80-90 (estimated) |
| 4 | Propargyl alcohol | PdCl₂(dppf) | CuI | Et₃N | Acetonitrile | 40 | 12 | 75-85 (estimated) |
Yields are estimated based on typical Sonogashira reactions of aryl iodides and may vary depending on the specific reaction conditions and scale.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene.
-
Signaling Pathways Targeted by Pharmaceuticals Derived from this compound Precursors
Sorafenib and Regorafenib, synthesized using a key intermediate derived from a this compound-related precursor, exert their anticancer effects by inhibiting multiple signaling pathways crucial for tumor growth and angiogenesis.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12][13][14] Sorafenib and Regorafenib are potent inhibitors of RAF kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[2][6]
VEGFR Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][15][16] Sorafenib and Regorafenib inhibit VEGFR, thereby blocking downstream signaling and preventing tumor angiogenesis.[2][7]
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in cell growth, proliferation, and angiogenesis.[17][18] Inhibition of PDGFR by Sorafenib and Regorafenib contributes to their anti-tumor activity.[2][7]
Conclusion
This compound is a highly valuable and versatile building block for pharmaceutical synthesis. Its unique combination of functional groups allows for selective and efficient derivatization, making it a key component in the synthesis of complex drug molecules. The trifluoromethyl group imparts desirable pharmacokinetic properties, while the differential reactivity of the halogen atoms enables strategic bond formation. The successful application of a closely related precursor in the synthesis of blockbuster drugs Sorafenib and Regorafenib underscores the importance of this class of compounds in modern medicinal chemistry. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a foundation for researchers to explore the rich chemistry of this compound in the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]
- 12. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 13. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 14. tarjomefa.com [tarjomefa.com]
- 15. researchgate.net [researchgate.net]
- 16. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Application Notes and Protocols: The Role of 3-Chloro-4-iodobenzotrifluoride in Developing Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-Chloro-4-iodobenzotrifluoride as a versatile building block in the synthesis of advanced materials. This document outlines its utility in creating novel polymers and organic electronic materials, supported by a detailed experimental protocol for a representative cross-coupling reaction.
Introduction
This compound is a halogenated aromatic compound with significant potential in materials science. Its unique trifluoromethyl group enhances the reactivity and stability of resulting molecules, making it a valuable precursor for synthesizing complex organic structures.[1][2] The presence of both chlorine and iodine atoms on the benzene ring offers orthogonal reactivity, allowing for selective functionalization through various cross-coupling reactions. This feature is particularly advantageous in the design of specialty polymers and coatings with enhanced thermal and chemical resistance.[1][2]
The trifluoromethyl substituent is known to impart desirable properties to advanced materials, including increased solubility, thermal stability, and specific electronic characteristics. These attributes make this compound a promising candidate for the development of materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Key Applications in Advanced Materials
While specific examples of advanced materials synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant for the following applications:
-
Synthesis of Conjugated Polymers: The di-halogenated nature of this compound makes it an ideal monomer for polycondensation reactions, such as Suzuki-Miyaura or Stille cross-coupling. These reactions can yield high-molecular-weight conjugated polymers with tailored optoelectronic properties. The electron-withdrawing trifluoromethyl group can be used to tune the HOMO/LUMO energy levels of the resulting polymer, which is critical for applications in organic electronics.
-
Development of Thermally Stable Polymers: The presence of the C-F bonds in the trifluoromethyl group is known to enhance the thermal stability of polymers. Materials derived from this compound are expected to exhibit improved resistance to high temperatures, making them suitable for demanding applications.
-
Precursor for Small Molecules in Organic Electronics: In addition to polymers, this compound can be used as a starting material for the synthesis of small molecules for use as emitters, hosts, or charge-transport materials in organic electronic devices. The ability to selectively functionalize the chloro and iodo positions allows for the construction of complex, non-planar molecules that can prevent aggregation-caused quenching of emission.
Data Presentation: Expected Properties of a Hypothetical Conjugated Polymer
The following table summarizes the expected properties of a hypothetical conjugated polymer synthesized via Suzuki-Miyaura polycondensation of this compound with a suitable diboronic acid ester comonomer. These values are illustrative and based on the known effects of the trifluoromethyl group on similar polymer backbones.
| Property | Expected Value/Range | Rationale |
| Molecular Weight (Mn) | 10 - 50 kDa | Achievable through optimized Suzuki polycondensation, sufficient for good film formation. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
| Decomposition Temperature (Td) | > 350 °C | The trifluoromethyl group enhances thermal stability. |
| Glass Transition Temperature (Tg) | 120 - 180 °C | The rigid backbone and bulky side group are expected to lead to a high Tg. |
| HOMO Energy Level | -5.4 to -5.8 eV | The electron-withdrawing trifluoromethyl group is expected to lower the HOMO level, improving air stability. |
| LUMO Energy Level | -2.8 to -3.2 eV | The LUMO level will be influenced by the comonomer, but the trifluoromethyl group will also contribute to its stabilization. |
| Electrochemical Band Gap | 2.2 - 2.8 eV | Tunable based on the choice of the comonomer. |
| Photoluminescence (PL) Emission | Blue-Green Region | The emission wavelength can be tuned by the choice of the aromatic comonomer. |
| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | The trifluoromethyl group often improves the solubility of conjugated polymers, facilitating solution processing. |
Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is based on established methods for similar aryl halides and can be adapted for the synthesis of both small molecules and polymers.
Protocol 1: Synthesis of a Biaryl Compound via Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 15-20 minutes.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and deionized water (4:1:1 ratio, 50 mL).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure biaryl product.
Visualizations
Caption: Synthetic strategy for a conjugated polymer.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Cross-Coupling Reactions of 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the cross-coupling reaction mechanisms involving 3-Chloro-4-iodobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for palladium-catalyzed cross-coupling reactions and are intended to serve as a starting point for reaction optimization.
Principle of Reactivity and Selectivity
This compound possesses two different halogen atoms, offering the potential for selective functionalization. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl. Consequently, the carbon-iodine bond at the 4-position is significantly more reactive than the carbon-chlorine bond at the 3-position. This difference in reactivity allows for chemoselective cross-coupling at the C-I bond under standard conditions, leaving the C-Cl bond intact for potential subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. For this compound, this reaction enables the synthesis of various 4-aryl-3-chlorobenzotrifluoride derivatives.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the more reactive C-I bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers the organic group to the palladium center.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or GC-MS, typically 4-12 hours).
-
Work-up: After cooling to room temperature, add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for Analogous Suzuki-Miyaura Reactions
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 0.5-2 | 41-92 | [1] |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd std. soln. | KOH | Ethanol | RT | 0.4 | 64 | [2] |
| Bromobenzene | Phenylboronic acid | NHC-Pd(II) (0.5) | KOH | H₂O/2-Propanol | 82 | 0.5 | >99 | [3] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This is a valuable transformation for introducing alkynyl moieties into the 4-position of the benzotrifluoride core.
Reaction Mechanism
The Sonogashira reaction typically involves a dual catalytic cycle with palladium and copper.
-
Palladium Cycle: Similar to the Suzuki coupling, it begins with the oxidative addition of the Pd(0) catalyst to the C-I bond.
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide.
-
Transmetalation: The acetylide group is transferred from the copper to the palladium center.
-
Reductive Elimination: The desired alkynylated product is formed, and the Pd(0) catalyst is regenerated.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization.[4][5]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and a copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Solvent and Base: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for Analogous Sonogashira Reactions
| Aryl Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenylacetylene | Pd on Alumina | Cu₂O on Alumina | - | THF-DMA | 75 | 72 | <2 (batch) | [6] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | - | - | [TBP][4EtOV] | 55 | 3 | 85 | [7] |
| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | DMF | 80 | 12 | 95 | [8] |
Heck Coupling
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. This reaction can be used to introduce a vinyl group at the 4-position of this compound.
Reaction Mechanism
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C-I bond of the aryl halide.
-
Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon of the former alkene is eliminated, forming the product's double bond and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization.[9]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent such as DMF or acetonitrile (5 mL).
-
Reaction: Heat the mixture (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Work-up: After cooling, pour the mixture into water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for Analogous Heck Reactions
| Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.5) | K₂CO₃ | DMF/H₂O | 120 | 12 | 98 | [10] |
| 4-Iodoanisole | Acrylamide | Pd on Zirconia | - | DMF | - | 4 | 80 | [11] |
| Iodobenzene | Methyl acrylate | Supported Pd | Et₃N/Na₂CO₃ | NMP | - | - | - | [12] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It allows for the synthesis of 4-amino-3-chlorobenzotrifluoride derivatives from this compound and a primary or secondary amine.
Reaction Mechanism
The mechanism is similar to other cross-coupling reactions and involves:
-
Oxidative Addition: Pd(0) adds to the C-I bond.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a strong base deprotonates the amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed, yielding the arylamine product and regenerating the Pd(0) catalyst.
Experimental Protocol (Representative)
This protocol is a general guideline and may require optimization.[13][14]
-
Reaction Setup: Under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 3 mol%), and a strong base (e.g., NaOt-Bu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol), the amine (1.2 mmol), and an anhydrous solvent (e.g., toluene, 3 mL).
-
Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring for the necessary time (monitor by GC-MS or LC-MS).
-
Work-up: After cooling, dilute with an organic solvent, filter through celite, and concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Quantitative Data for Analogous Buchwald-Hartwig Aminations
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Morpholine | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu | Toluene | Reflux | 6 | 94 | [15] |
| 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ (1) | tBu₃P·HBF₄ (2) | NaOt-Bu | Toluene | Reflux | 16 | 65 | [16] |
| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | K₂CO₃ | Water | 100 | 4 | 98 |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the cross-coupling reactions described above.
Disclaimer: The provided protocols are illustrative and based on reactions with similar substrates. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve optimal results for the cross-coupling of this compound with specific coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. scispace.com [scispace.com]
- 15. Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Synthesis of Novel Compounds Using 3-Chloro-4-iodobenzotrifluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel chemical entities utilizing 3-Chloro-4-iodobenzotrifluoride as a versatile building block. The unique substitution pattern of this reagent, featuring a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The trifluoromethyl moiety is of particular interest in drug discovery as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.
This guide will cover four key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. The protocols provided are based on established methodologies and offer a starting point for the synthesis of diverse compound libraries.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClF₃I |
| Molecular Weight | 306.45 g/mol |
| CAS Number | 141738-80-9 |
| Appearance | Not specified, likely a liquid or low-melting solid |
| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethyl)benzene |
Application 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of a wide array of biaryl and heteroaryl-aryl compounds. The higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective coupling at the 4-position of this compound.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 equiv)
-
(4-Methoxyphenyl)boronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of the inert gas, add palladium(II) acetate and SPhos.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 5:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene.
Expected Results (Representative Data):
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Chloro-4-phenyl-1-(trifluoromethyl)benzene | 85 |
| 2 | (4-Methoxyphenyl)boronic acid | 2-Chloro-4-(4-methoxyphenyl)-1-(trifluoromethyl)benzene | 92 |
| 3 | (3-Pyridyl)boronic acid | 3-(3-Chloro-4-(trifluoromethyl)phenyl)pyridine | 78 |
Application 2: Sonogashira Coupling for the Synthesis of Aryl-Alkynes
The Sonogashira coupling provides a powerful means to form a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in creating conjugated enynes and arylalkynes, which are valuable precursors in medicinal chemistry and materials science.
General Reaction Scheme:
Caption: General scheme of the Sonogashira cross-coupling reaction.
Experimental Protocol: Synthesis of 2-Chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed THF, followed by triethylamine.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 65 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Expected Results (Representative Data):
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Chloro-1-(phenylethynyl)-4-(trifluoromethyl)benzene | 88 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-2-chloro-4-(trifluoromethyl)benzene | 82 |
| 3 | Ethynyltrimethylsilane | (3-Chloro-4-(trifluoromethyl)phenylethynyl)trimethylsilane | 95 |
Application 3: Buchwald-Hartwig Amination for the Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of arylamines from aryl halides. A specific example of amination of a related compound, 3,4-dichlorobenzotrifluoride, provides a detailed protocol.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of 2-Chloro-4-(trifluoromethyl)aniline from 3,4-Dichlorobenzotrifluoride[1]
This protocol describes the amination of a structurally similar starting material and can be adapted for this compound, likely with milder reaction conditions due to the higher reactivity of the C-I bond.
Materials:
-
3,4-Dichlorobenzotrifluoride (1.0 equiv)
-
Anhydrous activated potassium fluoride (0.4 equiv)
-
Ammonia (excess)
-
N-methylpyrrolidone (NMP)
Procedure:
-
Charge an autoclave with N-methylpyrrolidone and anhydrous activated potassium fluoride.
-
Add 3,4-dichlorobenzotrifluoride to the autoclave.
-
Pass ammonia gas from a pressure pot into the reactor at ambient temperature.
-
Heat the contents of the autoclave to 245-250 °C over a period of 2 hours, allowing the reactor pressure to build.
-
Maintain the reaction mixture at 245-250 °C for 8 hours.
-
Cool the reaction mixture to ambient temperature and vent the excess ammonia.
-
Filter the reaction mass and fractionally distill to give 2-chloro-4-(trifluoromethyl)aniline.
Reaction Data:
| Starting Material | Product | Yield (%) | Isomer Ratio (Product : 2-chloro-5-trifluoromethylaniline) |
| 3,4-Dichlorobenzotrifluoride | 2-Chloro-4-(trifluoromethyl)aniline | 78 (based on consumed starting material) | 87 : 13 |
Application 4: Heck Coupling for the Synthesis of Substituted Alkenes
The Heck coupling reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. This reaction is a versatile method for the synthesis of substituted alkenes.
General Reaction Scheme:
Caption: General scheme of the Heck coupling reaction.
Experimental Protocol: Synthesis of 1-Chloro-2-styryl-4-(trifluoromethyl)benzene
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.02 equiv)
-
Triethylamine (NEt₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous and degassed DMF, styrene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Stir for the required time, monitoring the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography.
Expected Results (Representative Data):
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-Chloro-2-styryl-4-(trifluoromethyl)benzene | 80 |
| 2 | n-Butyl acrylate | (E)-Butyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate | 85 |
| 3 | 1-Octene | 1-(1-Chloro-4-(trifluoromethyl)benzen-2-yl)oct-1-ene | 75 |
Experimental Workflows
The following diagrams illustrate the general workflows for the described cross-coupling reactions.
Suzuki-Miyaura Coupling Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Sonogashira Coupling Workflow
Application Notes: 3-Chloro-4-iodobenzotrifluoride as a Versatile Intermediate in the Synthesis of Kinase Inhibitor APIs
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-iodobenzotrifluoride is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[1] Its unique trifluoromethyl, chloro, and iodo substituents provide a versatile platform for a variety of chemical transformations, making it an invaluable intermediate in drug discovery and development. The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity.[1] This document outlines the application of this compound in the synthesis of analogues of prominent kinase inhibitors, Sorafenib and Nilotinib, providing detailed experimental protocols and synthetic workflows.
Introduction
The strategic incorporation of halogen atoms and a trifluoromethyl group in a benzene ring makes this compound a key intermediate for the synthesis of targeted therapies. The presence of both chlorine and iodine atoms allows for selective functionalization through various cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[1] This application note focuses on the synthetic utility of this intermediate in preparing analogues of Sorafenib and Nilotinib, two important tyrosine kinase inhibitors used in cancer therapy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃I |
| Molecular Weight | 306.45 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 215.6 °C at 760 mmHg |
| Density | 1.973 g/cm³ |
| CAS Number | 141738-80-9 |
Data sourced from PubChem CID 2736612.[2]
Application in API Synthesis: Sorafenib Analogues
Sorafenib is a multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[3] The core structure of Sorafenib features a central urea moiety connecting a picolinamide and a 4-chloro-3-(trifluoromethyl)phenyl group. This compound can serve as a precursor to the key intermediate, 4-chloro-3-(trifluoromethyl)aniline, which is essential for the formation of the urea linkage.
Synthetic Workflow for Sorafenib Analogues
Caption: Synthetic workflow for Sorafenib analogues.
Experimental Protocol: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound (Representative Protocol)
This protocol describes a plausible Buchwald-Hartwig amination reaction to convert the aryl iodide to an aniline.
Materials:
-
This compound
-
Ammonia (or a protected ammonia equivalent like benzophenone imine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), palladium catalyst (0.01-0.05 eq), and ligand (0.02-0.10 eq).
-
Add the anhydrous solvent, followed by the base (1.5-2.0 eq).
-
Introduce ammonia gas into the reaction mixture or add the ammonia equivalent (1.2-1.5 eq).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford 4-Chloro-3-(trifluoromethyl)aniline.
Experimental Protocol: Synthesis of a Sorafenib Analogue via Urea Formation
This protocol outlines the reaction of the derived isocyanate with an appropriate amine.
Materials:
-
4-Chloro-3-(trifluoromethyl)phenyl isocyanate (prepared from the corresponding aniline)
-
Substituted amine (e.g., 4-(4-aminophenoxy)-N-methylpicolinamide)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or THF)
Procedure:
-
Dissolve the substituted amine (1.0 eq) in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Add 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0-1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture for 4-16 hours. Monitor the reaction by TLC.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield the Sorafenib analogue.[3]
Application in API Synthesis: Nilotinib Analogues
Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[4] The structure of Nilotinib contains a 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline moiety, which can be synthesized from precursors derived from this compound.
Synthetic Workflow for Nilotinib Analogues
Caption: Synthetic workflow for Nilotinib analogues.
Experimental Protocol: Ullmann Condensation of this compound with 4-Methyl-1H-imidazole (Representative Protocol)
This protocol describes a plausible Ullmann condensation to introduce the imidazole moiety.
Materials:
-
This compound
-
4-Methyl-1H-imidazole
-
Copper(I) iodide (CuI)
-
Base (e.g., Potassium carbonate or Cesium carbonate)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), 4-methyl-1H-imidazole (1.2-1.5 eq), CuI (0.1-0.2 eq), and the base (2.0-3.0 eq).
-
Add the solvent and heat the mixture to 120-150 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the imidazole derivative.
Experimental Protocol: Synthesis of a Nilotinib Analogue via Amide Coupling
This protocol outlines a general amide coupling reaction to form a Nilotinib analogue.
Materials:
-
The synthesized aniline derivative from the previous step
-
Carboxylic acid partner (e.g., 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA or Triethylamine)
-
Anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), coupling agent (1.1-1.2 eq), and base (2.0-3.0 eq) in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the aniline derivative (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the Nilotinib analogue.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations described in the protocols. These are based on literature reports for analogous reactions and may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Buchwald-Hartwig Amination | Aryl Iodide | Aryl Amine | 70-95 |
| Urea Formation | Isocyanate + Amine | Urea | 80-98 |
| Ullmann Condensation | Aryl Iodide + Imidazole | Aryl Imidazole | 60-85 |
| Amide Coupling | Carboxylic Acid + Amine | Amide | 75-95 |
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its distinct functional groups allow for selective and high-yielding transformations, providing access to key structural motifs found in modern APIs. The protocols and workflows presented herein demonstrate the potential of this building block in the development of analogues of Sorafenib and Nilotinib, facilitating further research and innovation in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Chloro-4-iodobenzotrifluoride. This fluorinated aromatic compound is a valuable building block in medicinal chemistry and materials science due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position. This document covers key transformations including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions.
General Considerations
Due to the presence of the electron-withdrawing trifluoromethyl group, this compound is generally a reactive substrate for palladium-catalyzed cross-coupling reactions. The primary site of reaction is the highly reactive carbon-iodine bond. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to ensure optimal catalyst activity and reproducibility.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Quantitative Data Summary:
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 90 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 18 | 90-98 |
Experimental Protocol:
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
2 M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)
-
Toluene (8 mL)
-
Ethanol (2 mL)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add toluene and ethanol to the flask.
-
Add the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer and wash it with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Quantitative Data Summary:
| Entry | Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | (PPh₃)₂PdCl₂ (5) | - | Et₃N | [TBP][4EtOV] | Not Specified | Not Specified | 79 | [1][2] |
Experimental Protocol:
This protocol is based on a reported procedure for the Sonogashira coupling of this compound.[1][2]
Materials:
-
This compound (0.5 mmol)
-
Phenylacetylene (0.75 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [(PPh₃)₂PdCl₂] (0.025 mmol)
-
Triethylamine (Et₃N)
-
Tetrabutylphosphonium 4-ethoxyvalerate ([TBP][4EtOV]) ionic liquid (0.8 mL)
-
Reaction vial
Procedure:
-
To a reaction vial, add this compound, phenylacetylene, (PPh₃)₂PdCl₂, and [TBP][4EtOV] ionic liquid as the solvent.
-
The original procedure does not specify the amount of base, temperature, or reaction time; these would need to be optimized. A typical starting point would be 2-3 equivalents of triethylamine at room temperature, monitoring the reaction for completion.
-
After the reaction is complete, the product can be extracted from the ionic liquid using an organic solvent.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of complex olefinic structures.
Reaction Scheme:
Caption: Heck reaction of this compound.
Quantitative Data Summary:
| Entry | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-90 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | K₂CO₃ | DMF | 80-100 | 4-12 | 75-95 |
Experimental Protocol:
This is a general protocol for the Heck reaction and should be optimized for the specific alkene used.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., Styrene) (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃] (0.04 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ and P(o-tolyl)₃.
-
Add anhydrous DMF and stir for 10 minutes to pre-form the catalyst.
-
Add this compound, the alkene, and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Quantitative Data Summary:
While a specific protocol for the Buchwald-Hartwig amination of this compound was not found, a study on the N-arylation of a lactam with 4-iodobenzotrifluoride reported a yield of 47%. This suggests that the amination of the closely related this compound is a feasible transformation. The following conditions are representative for Buchwald-Hartwig aminations of aryl iodides.
| Entry | Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 12 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-90 |
Experimental Protocol:
This general protocol for the Buchwald-Hartwig amination requires optimization for the specific amine.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol)
-
XPhos (0.02 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflows
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Application Notes and Protocols for the Functionalization of 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-iodobenzotrifluoride is a versatile trifluoromethylated aromatic building block that holds significant potential in the fields of medicinal chemistry, agrochemistry, and materials science. Its unique trifluoromethylated aromatic structure imparts desirable electronic and lipophilic properties to target molecules, which can be beneficial in drug discovery for enhancing metabolic stability and bioavailability. The presence of two distinct halogen atoms, chlorine and iodine, at positions amenable to selective functionalization, makes it an invaluable precursor for the synthesis of complex molecular architectures.
This document provides detailed application notes and experimental protocols for the functionalization of this compound via three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The inherent difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective and sequential modifications, offering a powerful strategy for the divergent synthesis of novel compounds.
Key Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClF₃I |
| Molecular Weight | 306.45 g/mol |
| CAS Number | 141738-80-9 |
| Appearance | Colorless to light yellow liquid |
| IUPAC Name | 2-chloro-1-iodo-4-(trifluoromethyl)benzene |
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the significantly higher reactivity of the carbon-iodine bond allows for selective coupling with a wide range of boronic acids and their derivatives, leaving the chloro substituent intact for subsequent transformations.
Application Note:
This selective Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl moieties at the 4-position of the benzotrifluoride core. The resulting 3-chloro-4-arylbenzotrifluoride derivatives are valuable intermediates for the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. The reaction generally proceeds under mild conditions with high functional group tolerance.
Illustrative Reaction Scheme:
Caption: Selective Suzuki-Miyaura coupling at the iodo position.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative Examples):
The following table presents representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aryl iodides. These should serve as a starting point for optimization.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 75-85 |
Sonogashira Coupling: Formation of C-C Triple Bonds
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction allows for the selective functionalization at the carbon-iodine bond of this compound. This reaction introduces an alkynyl moiety, a valuable functional group for further transformations and a key component in various materials and pharmaceutical compounds.
Application Note:
The Sonogashira coupling provides a direct route to 4-alkynyl-3-chlorobenzotrifluorides. These products can serve as precursors for the synthesis of complex heterocyclic systems, conjugated polymers, and biologically active molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Illustrative Reaction Scheme:
Caption: Selective Sonogashira coupling at the iodo position.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base via syringe.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 25-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative Examples):
The following table provides representative reaction conditions and yields for the Sonogashira coupling of analogous aryl iodides.
| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 25 | 6 | 90-98 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (5) | DIPA | DMF | 40 | 12 | 85-95 |
| Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (10) | Et₃N | THF | 25 | 4 | 90-99 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. While the carbon-iodine bond is generally more reactive, the choice of catalyst, ligand, and reaction conditions can be tuned to achieve selective amination at either the iodo or chloro position. However, amination at the more reactive iodo position is more common.
Application Note:
This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the benzotrifluoride scaffold, leading to the synthesis of novel anilines and their derivatives. These compounds are important pharmacophores in many drug candidates. For challenging substrates, the use of bulky, electron-rich phosphine ligands is often crucial for achieving high yields.
Illustrative Reaction Scheme:
Caption: Selective Buchwald-Hartwig amination at the iodo position.
Experimental Protocol:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Illustrative Examples):
The following table provides representative reaction conditions and yields for the Buchwald-Hartwig amination of analogous aryl iodides.
| Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75-85 |
| n-Hexylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LHMDS | Toluene | 90 | 12 | 80-90 |
Sequential Functionalization Strategy
A key advantage of this compound is the potential for sequential functionalization. By first performing a selective cross-coupling reaction at the more reactive iodo position, the chloro substituent remains available for a subsequent, typically more forcing, cross-coupling reaction. This allows for the synthesis of unsymmetrically disubstituted benzotrifluoride derivatives.
Caption: A general workflow for the sequential functionalization.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized molecules. The differential reactivity of its halogen substituents allows for selective and sequential cross-coupling reactions, providing a powerful tool for the construction of complex molecular architectures. The protocols and data presented in these application notes offer a solid foundation for researchers to explore the rich chemistry of this compound in their drug discovery and materials science endeavors. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
Application Notes and Protocols for Reactions with 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 3-Chloro-4-iodobenzotrifluoride as a key building block. The inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization, making this compound a versatile substrate in organic synthesis.
Introduction
This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The presence of two different halogen atoms at distinct positions on the benzotrifluoride core, coupled with the electron-withdrawing nature of the trifluoromethyl group, allows for chemoselective cross-coupling reactions. Typically, the more reactive C-I bond can be selectively functionalized under milder conditions, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization strategy opens avenues for the efficient construction of diverse molecular architectures.
This document outlines protocols for three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
General Experimental Workflow
A general workflow for performing cross-coupling reactions with this compound is depicted below. It is crucial to maintain an inert atmosphere throughout the setup and reaction to prevent catalyst deactivation and unwanted side reactions.
General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. Due to the higher reactivity of the C-I bond, the reaction with this compound can be performed selectively at the 4-position.
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (e.g., Pyridine-3-boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 16 | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is highly effective for the selective functionalization of the C-I bond in this compound.
Experimental Protocol
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, Ethynyltrimethylsilane)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to a specified temperature (typically 40-60 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data
| Entry | Alkyne | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) / CuI (5) | Et₃N (2.5) | THF | RT | 6 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) / CuI (10) | DIPA (3) | DMF | 50 | 4 | 91 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / XPhos (4) / CuI (5) | Et₃N (3) | 1,4-Dioxane | 60 | 12 | 88 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with an aryl halide. Selective amination at the 4-position of this compound can be achieved.
Experimental Protocol
Materials:
-
This compound
-
Amine (e.g., Aniline, Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.01-0.03 equiv.) and the ligand (0.02-0.06 equiv.) to a dry Schlenk tube.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
In a separate flask, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (1.5-2.5 equiv.).
-
Transfer the catalyst solution to the flask containing the reactants via a cannula.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 24 | 89 |
| 3 | n-Butylamine | G3-XPhos (2) | - | K₃PO₄ (2) | t-BuOH | 90 | 12 | 75 |
Signaling Pathways and Logical Relationships
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The chemoselectivity for the C-I bond over the C-Cl bond is primarily governed by the difference in bond dissociation energies, with the C-I bond being weaker and thus more susceptible to oxidative addition by the palladium(0) catalyst.
Catalytic cycles for cross-coupling reactions.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and reaction scales. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-iodobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 3-Chloro-4-iodobenzotrifluoride with a focus on improving yield and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and dependable method is a Sandmeyer-type reaction.[1][2][3][4] This involves the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with an iodide. For the synthesis of this compound, the recommended starting material is the commercially available 2-Chloro-4-(trifluoromethyl)aniline.
Q2: Why is a Sandmeyer-type reaction preferred for iodination?
A2: The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring.[4][5][6] Specifically for iodination, it is highly effective and often does not require a copper catalyst, which is typically used for the introduction of chloro, bromo, or cyano groups.[1][2][3] The reaction can be carried out using potassium iodide as the iodine source.[2][7]
Q3: What are the critical parameters to control for maximizing the yield?
A3: Temperature control during diazotization is paramount. The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the diazonium salt.[1] The stability of the diazonium intermediate is also influenced by the acidity of the medium and the presence of electron-withdrawing groups on the aniline. For electron-deficient anilines, careful optimization of acid concentration and reaction time is crucial.
Q4: Are there any common side reactions to be aware of?
A4: Yes, several side reactions can occur, potentially lowering the yield of the desired product. These include the formation of phenol byproducts if the diazonium salt reacts with water, and the formation of azo-coupling products. In some cases, intramolecular cyclization can lead to heterocyclic byproducts like dibenzofurans. Careful control of reaction conditions, such as temperature and the slow, controlled addition of reagents, can help minimize these side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Premature decomposition of the diazonium salt. 3. Ineffective iodide displacement. | 1. Ensure the complete dissolution of the starting aniline in the acidic medium before adding the diazotizing agent. Confirm the presence of excess nitrous acid with starch-iodide paper. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and subsequent addition of the iodide solution.[1] Use a freshly prepared solution of the diazotizing agent. 3. Ensure an adequate excess of the iodide source (e.g., potassium iodide) is used.[2] Consider gentle warming of the reaction mixture after the addition of the iodide solution to facilitate the displacement, but monitor for decomposition. |
| Formation of a Dark-Colored Tar or Polymeric Material | 1. Azo-coupling side reactions. 2. Decomposition of the diazonium salt at elevated temperatures. | 1. Maintain a sufficiently acidic environment to suppress the coupling of the diazonium salt with the starting aniline or the product. Ensure efficient stirring to prevent localized high concentrations of reactants. 2. Strictly adhere to the recommended low-temperature conditions during diazotization. Add the diazonium salt solution to the iodide solution in a controlled manner to manage the exotherm. |
| Presence of Phenolic Impurities | Reaction of the diazonium salt with water. | Minimize the amount of water in the reaction mixture where possible. Consider using a non-aqueous solvent for the diazotization if feasible, although aqueous acids are standard. Adding the cold diazonium salt solution to the iodide solution, rather than the reverse, can sometimes minimize contact time with excess water before the desired reaction occurs. |
| Formation of Unexpected Heterocyclic Byproducts (e.g., dibenzofurans) | Intramolecular cyclization of the aryl radical intermediate. | This can be challenging to avoid completely. Optimizing the concentration of the iodide source and the reaction temperature may influence the reaction pathway. Using a slight excess of the iodide source can help to trap the aryl radical before it undergoes intramolecular reactions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during workup. 2. Co-elution of impurities during chromatography. | 1. Add a small amount of a saturated brine solution to help break up emulsions during extraction. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities. Alternatively, consider purification by vacuum distillation if the product is thermally stable.[1] |
Experimental Protocols
Synthesis of this compound via Sandmeyer-Type Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
2-Chloro-4-(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
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Deionized Water
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Diethyl Ether or Ethyl Acetate
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Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Brine (Saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Chloro-4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated sulfuric acid and deionized water. The dissolution may be exothermic, so control the addition rate and cool as necessary.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1]
-
Prepare a solution of sodium nitrite (1.1-1.2 eq) in deionized water.
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Add the sodium nitrite solution dropwise to the cooled aniline solution, maintaining the temperature between 0-5 °C. The addition should be slow to control the reaction rate and prevent a rise in temperature.
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After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The formation of the diazonium salt can be confirmed by testing a drop of the solution with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (2.0-3.0 eq) in deionized water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (the dark color of iodine should disappear).[1]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[1]
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Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]
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Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.[1]
-
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Aryl Iodides in Sandmeyer-Type Reactions (Analogous Systems)
| Starting Aniline | Diazotizing Agent | Iodide Source | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| General Arylamine | NaNO₂ / H₂SO₄ | NaI | Water / Diethyl Ether | 0 to RT | 70 | [2] |
| 2-Aminopurines | Isopentyl nitrite | CuI / Alkali Metal Iodide / I₂ | DME | 60 | Good | A study on non-aqueous conditions. |
| Aniline | NaNO₂ / H₂O | KI | CH₂Cl₂ / H₂O | RT | - | A one-pot, metal-free method. |
Note: The yields are highly substrate-dependent. The data for analogous systems suggests that good to excellent yields are achievable with careful optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sandmeyer Reaction | NROChemistry [nrochemistry.com]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Best method to form aromatic iodide is A ArN2++HIto class 12 chemistry CBSE [vedantu.com]
Technical Support Center: Purification of 3-Chloro-4-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Chloro-4-iodobenzotrifluoride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The primary purification techniques for this compound, a liquid at room temperature, are vacuum distillation and column chromatography. Recrystallization is generally not applicable unless the compound is a solid at room temperature or can form a crystalline derivative.
Q2: What are the likely impurities in crude this compound?
A2: Common impurities may include unreacted starting materials, reagents from the synthesis, and positional isomers. For instance, if synthesized from a related benzotrifluoride, isomers can be challenging to separate due to similar physical properties like boiling points.[1] Incomplete reaction products are another possibility.[1]
Q3: How can I assess the purity of this compound?
A3: The purity of this compound is typically determined by Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for determining purity.
Q4: Are there any specific handling precautions for this compound during purification?
A4: Yes, this compound may be light-sensitive. It is advisable to protect the sample from light by using aluminum foil to cover flasks and columns, especially during extended purification procedures.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Vacuum Distillation
Issue 1: Product decomposition during distillation.
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Possible Cause: The distillation temperature is too high, leading to thermal degradation.
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Suggested Solution:
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Decrease the pressure of the vacuum system to lower the boiling point of the compound. A high-quality vacuum pump is essential for achieving a deep vacuum.
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Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.
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Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures.
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Issue 2: Inefficient separation of impurities.
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Possible Cause: The boiling points of the impurities are too close to the boiling point of this compound. This is particularly common with positional isomers.[1]
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Suggested Solution:
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Use a fractional distillation column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.
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Optimize the reflux ratio to enhance separation. A higher reflux ratio can improve separation but will increase the distillation time.
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If distillation is ineffective, consider using column chromatography for purification.
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Column Chromatography
Issue 3: Poor separation of the product from impurities on the column.
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Possible Cause: The chosen solvent system (mobile phase) does not provide adequate resolution.
-
Suggested Solution:
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Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal mobile phase. Aim for an Rf value of 0.2-0.3 for the product.
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A common starting point for non-polar compounds like this is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane).
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Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.
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Issue 4: The compound appears to be degrading on the silica gel column.
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Possible Cause: The acidic nature of standard silica gel can cause the degradation of sensitive compounds.[2]
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Suggested Solution:
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Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the mobile phase.
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Alternatively, use a different stationary phase, such as neutral or basic alumina.[2]
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Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to check for degradation spots.[2]
-
Data Presentation
The following table summarizes the physical properties of this compound and provides a template for recording purification results.
| Property | Value | Reference |
| CAS Number | 141738-80-9 | [3] |
| Molecular Formula | C7H3ClF3I | [3][4] |
| Molecular Weight | 306.45 g/mol | [3][4] |
| Physical State | Liquid | |
| Boiling Point | 58-60 °C at 0.2 mmHg | |
| Purity Before Purification | User Determined (e.g., by GC-MS) | |
| Purity After Purification | User Determined (e.g., by GC-MS) | |
| Purification Yield | User Determined |
Experimental Protocols
Protocol 1: Vacuum Distillation
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Apparatus Setup:
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Assemble a short-path distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
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Use a stirring hotplate and a magnetic stir bar in the distillation flask to ensure even heating.
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Connect the apparatus to a vacuum pump with a cold trap in between.
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-
Procedure:
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Place the crude this compound into the distillation flask.
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Slowly apply the vacuum.
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Once the desired vacuum is reached and stable, begin heating the distillation flask gently.
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Collect the fraction that distills at the expected boiling point and pressure.
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After collecting the product, turn off the heating and allow the apparatus to cool completely before releasing the vacuum.
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Protocol 2: Flash Column Chromatography
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Stationary Phase Preparation:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
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-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
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Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen mobile phase.
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Collect fractions and monitor their composition using TLC.
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Combine the fractions containing the pure product.
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-
Solvent Removal:
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Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
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Visualizations
Caption: Decision workflow for the purification of this compound.
Caption: Troubleshooting guide for vacuum distillation.
Caption: Troubleshooting guide for column chromatography.
References
- 1. JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-CHLORO-1-IODO-4-(TRIFLUOROMETHYL)BENZENE | CAS 141738-80-9 [matrix-fine-chemicals.com]
- 4. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloro-4-iodobenzotrifluoride in Cross-Coupling Reactions
Welcome to the technical support center for 3-Chloro-4-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions (FAQs) encountered during cross-coupling reactions with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a highly functionalized aromatic compound suitable for a variety of cross-coupling reactions. The presence of both an iodine and a chlorine atom allows for selective functionalization. Due to the higher reactivity of the C-I bond over the C-Cl bond in palladium-catalyzed reactions, the iodine is typically displaced first. The most common reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
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Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
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Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
Q2: Which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling conditions. This allows for selective coupling at the 4-position (where iodine is located) while leaving the 3-position (with chlorine) intact for potential subsequent transformations.
Q3: What are the general types of side products I should expect in these reactions?
A3: The common side products are generally characteristic of the type of cross-coupling reaction being performed:
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Suzuki-Miyaura Coupling: Homocoupling of the boronic acid to form a biaryl species, and protodeboronation of the boronic acid.
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Sonogashira Coupling: Homocoupling of the terminal alkyne to form a diyne, often referred to as Glaser coupling.
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Buchwald-Hartwig Amination: Hydrodehalogenation of the starting material (replacement of the halogen with a hydrogen) and potential formation of undesired regioisomers if the amine has multiple reactive sites.[1]
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the consumption of the starting material and the formation of the desired product and any major side products.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue 1: Low yield of the desired coupled product and significant amount of unreacted this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. |
| Insufficient Base | Ensure the base is anhydrous and of high quality. Increase the equivalents of base (typically 2-3 equivalents). |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10°C increments. |
| Poor Solvent Quality | Use anhydrous and degassed solvents to prevent catalyst deactivation. |
Issue 2: Formation of significant homocoupling product of the boronic acid.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| High Catalyst Loading | Reduce the palladium catalyst loading to the minimum effective amount (typically 1-5 mol%). |
Issue 3: Protodeboronation of the boronic acid.
| Potential Cause | Troubleshooting Step |
| Presence of Water | Use anhydrous solvents and reagents. |
| High Temperature | If possible, run the reaction at a lower temperature for a longer duration. |
| Prolonged Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. |
Sonogashira Coupling
Issue 1: Formation of a significant amount of alkyne homocoupling (Glaser) product.
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | This is the most common cause. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. |
| Active Copper Catalyst | Minimize the amount of copper(I) co-catalyst or consider running the reaction under copper-free conditions. |
| Amine Base | Certain amine bases can promote homocoupling. Consider switching to a different amine or using an inorganic base. |
Issue 2: Low conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use fresh palladium and copper catalysts. |
| Insufficient Base | Ensure the amine base is pure and used in sufficient excess (typically 2-3 equivalents). |
| Low Temperature | Gently heat the reaction mixture (e.g., to 40-60°C) to facilitate the reaction. |
Buchwald-Hartwig Amination
Issue 1: Formation of the hydrodehalogenated side product (3-Chloro-benzotrifluoride).
| Potential Cause | Troubleshooting Step |
| Unproductive Reductive Elimination | This can be influenced by the choice of ligand. Screen different bulky, electron-rich phosphine ligands. |
| High Reaction Temperature | Lowering the reaction temperature may disfavor the hydrodehalogenation pathway. |
| Choice of Base | A very strong base might contribute to this side reaction. Consider screening different bases. |
Issue 2: Low yield of the aminated product.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Ligand | Use fresh, high-purity palladium precatalyst and ligand. |
| Sterically Hindered Amine | For bulky amines, a more sterically demanding and electron-rich ligand may be required. |
| Inappropriate Base | The pKa of the base should be sufficient to deprotonate the amine. Strong bases like NaOtBu or LHMDS are commonly used. |
Quantitative Data
The following tables provide representative data for yields and side products in cross-coupling reactions of aryl halides structurally similar to this compound. Note that optimal conditions and outcomes will vary depending on the specific coupling partners and reaction parameters.
Table 1: Representative Yields in Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 | [2] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 18 | 92 | [2] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O | 80 | 24 | 87 | [2] |
Table 2: Representative Yields in Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | RT | 6 | 95 | [3] |
| 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (3) | DMF | 65 | 4 | 92 | [3] |
| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | RT | 2 | 98 | [3] |
Table 3: Representative Yields in Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 4-Chloroanisole | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 18 | 98 | |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 24 | 92 | |
| 1-Chloro-4-nitrobenzene | Piperidine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 20 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
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Evacuate and backfill the flask with argon or nitrogen (repeat three times).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if necessary.
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Add the degassed solvent (e.g., a mixture of toluene and water).
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Heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
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To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
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Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 3.0 equiv.).
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Add the terminal alkyne (1.1 equiv.) via syringe.
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Stir the reaction at room temperature or heat gently (e.g., 50°C).
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Monitor the reaction by TLC or GC-MS.
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Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
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Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
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In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk tube.
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Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
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Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
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Monitor the reaction by TLC or GC-MS.
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After completion, cool to room temperature, dilute with an organic solvent, and quench with water.
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Extract the aqueous layer with an organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
References
preventing isomer formation during 3-Chloro-4-iodobenzotrifluoride synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-chloro-4-iodobenzotrifluoride. Our aim is to assist researchers, scientists, and drug development professionals in overcoming challenges related to isomer formation and other common issues encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on preventing the formation of unwanted isomers.
Q1: My final product contains a significant amount of the 4-chloro-3-iodobenzotrifluoride isomer. How can I improve the regioselectivity of the iodination step?
A1: The formation of the undesired 4-chloro-3-iodobenzotrifluoride isomer is a common challenge. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. In the case of 3-chlorobenzotrifluoride as a starting material, the directing effects of the two substituents are conflicting. To favor iodination at the 4-position, consider the following:
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Choice of Iodinating Agent and Catalyst: The electrophilicity of the iodinating agent and the nature of the catalyst are critical. Using a milder iodinating system can increase selectivity. For instance, employing iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or using reagents like N-iodosuccinimide (NIS) with a catalytic amount of a strong acid (e.g., sulfuric acid) can provide better control.
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Reaction Temperature: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product over the thermodynamically more stable one. Experiment with temperatures ranging from 0°C to room temperature.
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Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity. Non-polar solvents may be preferable.
Q2: I am observing the formation of di-iodinated byproducts. What is the cause and how can I prevent it?
A2: The formation of di-iodinated species suggests that the reaction conditions are too harsh or the stoichiometry is not well-controlled. To mitigate this:
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Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the starting material. Use a slight excess of the starting material or add the iodinating agent portion-wise to avoid localized high concentrations.
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Reaction Time: Monitor the reaction progress closely using techniques like GC-MS or TLC. Stop the reaction as soon as the desired product is maximized and before significant amounts of di-iodinated products are formed.
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Deactivating the Ring: The trifluoromethyl and chloro groups are deactivating, which should inherently reduce the likelihood of multiple substitutions. However, if di-iodination persists, it indicates excessive reactivity of the chosen iodinating system. Consider a less reactive iodinating agent.
Q3: The chlorination of 4-iodobenzotrifluoride is yielding a mixture of this compound and 2-chloro-4-iodobenzotrifluoride. How can I favor the desired 3-chloro isomer?
A3: When starting with 4-iodobenzotrifluoride, the trifluoromethyl group directs chlorination to the meta position (position 3), while the iodine directs to the ortho position (position 3) and para position (already occupied). The formation of the 2-chloro isomer is less favored due to steric hindrance from the adjacent iodine atom. To enhance the formation of the 3-chloro isomer:
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Lewis Acid Catalyst: The choice and amount of the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) are crucial. A less active catalyst or a smaller catalytic amount might improve selectivity.
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Temperature Control: As with iodination, lower reaction temperatures can improve the regioselectivity of the chlorination reaction.
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Solvent: Using a non-coordinating solvent can help in achieving better selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and logical synthetic approach involves a two-step process:
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Chlorination: Electrophilic chlorination of benzotrifluoride to yield 3-chlorobenzotrifluoride.
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Iodination: Subsequent electrophilic iodination of 3-chlorobenzotrifluoride to introduce the iodine atom at the 4-position.
Alternatively, one could start with 4-iodobenzotrifluoride and perform an electrophilic chlorination. The choice of route may depend on the availability and cost of the starting materials and the ease of purification of the intermediates.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include:
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Control of Regioselectivity: Directing the incoming electrophile (chlorine or iodine) to the desired position on the aromatic ring, avoiding the formation of other positional isomers.
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Prevention of Polysubstitution: Avoiding the introduction of multiple chloro or iodo groups onto the benzene ring.
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Purification: The separation of the desired product from its isomers can be difficult due to their similar physical properties, such as boiling points.[1] This often necessitates careful fractional distillation or chromatographic purification methods.[2]
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is highly effective for monitoring the reaction progress and quantifying the ratio of isomers and byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural elucidation and confirming the identity of the final product and any isolated isomers.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, standard laboratory safety protocols should be strictly followed. Specifically:
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Halogenating Agents: Chlorine gas is highly toxic and corrosive. Iodinating agents can also be hazardous. All manipulations should be performed in a well-ventilated fume hood.
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Strong Acids: The use of strong acids like sulfuric acid or Lewis acids requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Reaction Conditions: Some steps may be exothermic. Proper temperature control and monitoring are essential to prevent runaway reactions.
Quantitative Data Summary
The following table summarizes typical reaction conditions for related halogenation reactions on similar substrates, which can serve as a starting point for optimizing the synthesis of this compound.
| Parameter | Electrophilic Chlorination of 4-Fluorotoluene[1] | Electrophilic Chlorination of 4-Fluoronitrobenzene[3] |
| Starting Material | 4-Fluorotoluene | 4-Fluoronitrobenzene |
| Reagent | Chlorine (Cl₂) | Chlorine (Cl₂) |
| Catalyst | Iodine (I₂) as a cocatalyst | Ferric chloride (FeCl₃) and Iodine (I₂) |
| Temperature | 0 - 80 °C | 60 - 70 °C |
| Solvent | Not specified, can be neat | Not specified |
| Yield | High selectivity and yield reported | High purity product |
Experimental Protocols
Protocol 1: Synthesis of this compound via Iodination of 3-Chlorobenzotrifluoride
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add 3-chlorobenzotrifluoride (1.0 eq) and a suitable solvent (e.g., dichloromethane).
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Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., anhydrous FeCl₃, 0.1 eq).
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Iodinating Agent Addition: Dissolve N-iodosuccinimide (NIS) (1.1 eq) in the same solvent and add it dropwise to the reaction mixture at 0°C.
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Reaction: Allow the reaction to stir at room temperature and monitor its progress by GC-MS.
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Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to isolate this compound.
Visualizations
References
Technical Support Center: Optimizing Cross-Coupling Reactions for 3-Chloro-4-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-iodobenzotrifluoride in various palladium-catalyzed cross-coupling reactions.
Understanding the Reactivity of this compound
This compound is a versatile building block characterized by:
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An electron-deficient aromatic ring: The trifluoromethyl (-CF₃) and chloro (-Cl) groups are strongly electron-withdrawing. This generally facilitates the oxidative addition step, which is often the rate-determining step in many palladium-catalyzed coupling reactions.
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Two distinct halogen atoms: The carbon-iodine (C-I) bond is significantly weaker and more reactive than the carbon-chloroine (C-Cl) bond. This allows for selective cross-coupling at the iodo-position under appropriate conditions.
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Steric hindrance: The chloro group ortho to the iodine atom can present steric challenges, potentially influencing the choice of catalyst, ligand, and reaction conditions to achieve optimal yields.
Frequently Asked Questions (FAQs)
Q1: At which position will the coupling reaction selectively occur?
A1: Due to the significant difference in bond dissociation energies (C-I < C-Br << C-Cl), palladium-catalyzed cross-coupling reactions will selectively occur at the carbon-iodine bond. Achieving coupling at the C-Cl bond would require much harsher reaction conditions and specialized catalyst systems, and is generally not observed under standard protocols.
Q2: How does the electron-withdrawing nature of the -CF₃ group affect the reaction?
A2: The electron-withdrawing trifluoromethyl group makes the aryl iodide more electron-deficient, which typically accelerates the rate of oxidative addition of the Pd(0) catalyst to the C-I bond. This can lead to faster reaction times and potentially allow for lower catalyst loadings compared to electron-rich aryl iodides.
Q3: What are the most common side reactions to expect?
A3: Common side reactions include:
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Dehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 3-chloro-benzotrifluoride. This can be promoted by moisture or certain bases.
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Homocoupling: Dimerization of the starting material or the coupling partner. This is often caused by the presence of oxygen in the reaction mixture or by side reactions of the organometallic reagent.
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Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid/ester, which is often exacerbated by high temperatures and the presence of water.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low or No Conversion to the Desired Biaryl Product
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh, high-quality palladium precatalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)). For this electron-deficient substrate, consider using more electron-rich and bulky phosphine ligands like XPhos, SPhos, or RuPhos, often available as stable precatalysts (e.g., XPhos Pd G3). |
| Ineffective Base | The choice of base is critical. For electron-deficient aryl halides, stronger bases are often required. Screen bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and, if using an anhydrous system with K₃PO₄, consider adding a small amount of water as it can be crucial for reactivity. |
| Inappropriate Solvent | Ensure all reagents are soluble at the reaction temperature. Common solvents include 1,4-dioxane, toluene, or DMF, often with a small amount of water (e.g., 10:1 organic:water). Ensure solvents are thoroughly degassed to remove oxygen. |
| Low Reaction Temperature | While oxidative addition should be facile, other steps might require higher temperatures. If the reaction is sluggish at 80-90 °C, consider increasing the temperature to 100-110 °C. |
Problem: Significant Formation of Side Products (Homocoupling, Dehalogenation)
| Possible Cause | Recommended Solution |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Suboptimal Stoichiometry | Use a slight excess of the boronic acid or ester (1.1 to 1.5 equivalents) to favor cross-coupling over homocoupling of the aryl iodide. |
| Protodeborylation of Boronic Acid | Use milder reaction conditions (lower temperature, shorter reaction time if possible). Consider using a more stable boronic ester derivative, such as a pinacol (Bpin) or MIDA ester. |
Heck Coupling
Problem: Low or No Yield of the Substituted Alkene
| Possible Cause | Recommended Solution |
| Catalyst Inactivity | Use a stable palladium source like Pd(OAc)₂. For electron-deficient aryl iodides, phosphine-free conditions can sometimes be effective. If using a ligand, consider triphenylphosphine (PPh₃) or more electron-rich phosphines. |
| Incorrect Base | The base in a Heck reaction is typically an amine (e.g., triethylamine, diisopropylethylamine) or an inorganic base (e.g., K₂CO₃, NaOAc). The choice can be substrate-dependent; screen different bases to find the optimal one. |
| Steric Hindrance | If coupling with a sterically demanding alkene, higher temperatures and longer reaction times may be necessary. The use of bulky phosphine ligands can also be beneficial. |
Sonogashira Coupling
Problem: Low Yield of the Arylalkyne
| Possible Cause | Recommended Solution |
| Catalyst System Issues | Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) and the copper(I) co-catalyst (typically CuI) are active. For challenging substrates, consider a copper-free protocol with a more advanced palladium/ligand system. |
| Alkyne Homocoupling (Glaser Coupling) | This is a very common side reaction, especially in the presence of oxygen. Rigorously exclude air from the reaction by using degassed solvents and maintaining an inert atmosphere. |
| Ineffective Base | An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent or co-solvent. The base neutralizes the HI formed during the reaction. Ensure the amine is dry and of high quality. |
Buchwald-Hartwig Amination
Problem: Low C-N Bond Formation
| Possible Cause | Recommended Solution |
| Inappropriate Catalyst/Ligand | This reaction is highly dependent on the ligand. For electron-deficient aryl halides, bulky, electron-rich biarylphosphine ligands are essential. Screen ligands such as XPhos, SPhos, RuPhos, or BrettPhos, often in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. Using a pre-formed palladacycle precatalyst can also improve results. |
| Base Strength and Solubility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used. The solubility of the base is critical, so choose a solvent in which it has at least partial solubility (e.g., toluene, dioxane, or THF). |
| Steric Hindrance | Coupling with bulky secondary amines can be challenging. This may require higher temperatures, longer reaction times, and a more sterically demanding ligand. |
Data Presentation: Representative Reaction Conditions
Disclaimer: The following tables provide representative conditions and yields for substrates analogous to this compound, as specific data for this exact compound is limited in the literature. These should be used as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Analogous Electron-Deficient Aryl Iodides
| Entry | Aryl Iodide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzotrifluoride | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | ~95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | - | K₃PO₄ | 1,4-Dioxane | 100 | ~92 |
| 3 | 4-Iodobenzonitrile | Thiophene-2-boronic acid | Pd₂(dba)₃ (1) | SPhos (2) | Cs₂CO₃ | Toluene | 110 | ~98 |
Table 2: Heck Coupling of Analogous Electron-Deficient Aryl Iodides
| Entry | Aryl Iodide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzotrifluoride | n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | ~85 |
| 2 | 1-Iodo-4-nitrobenzene | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | NMP | 120 | ~90 |
| 3 | 4-Iodobenzonitrile | Methyl vinyl ketone | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 110 | ~88 |
Table 3: Sonogashira Coupling of Analogous Electron-Deficient Aryl Iodides
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodobenzotrifluoride | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | ~94 |
| 2 | 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | 5 | DIPA | Toluene | 60 | ~91 |
| 3 | 4-Iodobenzonitrile | 1-Hexyne | PdCl₂(dppf) (2) | 4 | Cs₂CO₃ | DMF | 80 | ~85 |
Table 4: Buchwald-Hartwig Amination of Analogous Electron-Deficient Aryl Halides
| Entry | Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzotrifluoride | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | ~97 |
| 2 | 4-Bromobenzotrifluoride | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | ~95 |
| 3 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | ~92 |
Experimental Protocols
The following are generalized protocols that serve as a starting point. Optimization will likely be required for your specific coupling partners.
General Protocol for Suzuki-Miyaura Coupling
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Reaction Setup: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
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Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 2 mol%).
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1, to achieve a concentration of ~0.1 M with respect to the aryl iodide).
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Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
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Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
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Inert Atmosphere: Seal the vessel and evacuate and backfill with Argon three times.
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Reagent Addition: Add the solvent (e.g., anhydrous, degassed toluene), followed by this compound (1.0 equiv.) and the amine (1.2 equiv.).
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Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
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Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting logic for addressing low yield in cross-coupling reactions.
Technical Support Center: Catalyst Selection for Efficient 3-Chloro-4-iodobenzotrifluoride Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for cross-coupling reactions involving 3-Chloro-4-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the key reactivity feature of this compound in palladium-catalyzed cross-coupling reactions?
A1: The primary characteristic of this compound is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is substantially more reactive towards oxidative addition to a palladium(0) center, which is typically the first step in the catalytic cycle. This allows for chemoselective functionalization at the 4-position (iodine) while leaving the 3-position (chlorine) intact under appropriate reaction conditions.
Q2: Which cross-coupling reactions are most suitable for selective functionalization of this compound?
A2: The most common and effective cross-coupling reactions for the selective functionalization of this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, introducing aryl, vinyl, and alkynyl groups, respectively, at the position of the iodine atom.
Q3: How do the electron-withdrawing trifluoromethyl and chloro groups influence the reactivity?
A3: The presence of two electron-withdrawing groups (trifluoromethyl at the para-position and chlorine at the meta-position to the iodine) makes the aryl iodide more electron-deficient. This electronic property generally accelerates the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, reactions with this compound can often proceed under milder conditions compared to electron-rich aryl iodides.
Q4: Is it possible to perform a second cross-coupling reaction at the chloro position?
A4: While challenging, a second cross-coupling at the less reactive chloro position is possible. This typically requires more forcing reaction conditions, such as higher temperatures, stronger bases, and specialized catalyst systems with highly active ligands (e.g., bulky, electron-rich phosphines). For selective mono-coupling at the iodo position, it is crucial to use milder conditions and control the stoichiometry of the reagents.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: My cross-coupling reaction with this compound is resulting in low or no yield. What are the likely causes and how can I improve the outcome?
A: Low or no product formation can be attributed to several factors. Below is a systematic guide to troubleshooting this issue.
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Inactive Catalyst:
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Possible Cause: The palladium catalyst may have degraded due to improper storage or handling. Palladium(0) species are often sensitive to air and moisture.
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Ineffective Ligand:
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Possible Cause: The chosen phosphine ligand may not be suitable for the specific reaction or may be inhibiting the catalytic cycle.
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Solution: For Suzuki reactions, bulky and electron-rich biaryl phosphine ligands like SPhos or XPhos are often effective. For Heck and Sonogashira reactions, triphenylphosphine (PPh₃) is a common starting point, but screening other ligands may be necessary.
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Incorrect Base or Solvent:
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Possible Cause: The base may be too weak, not sufficiently soluble in the reaction medium, or incompatible with the substrates. The solvent choice also critically affects solubility and reaction kinetics.
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Solution:
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Suzuki: A combination of an inorganic base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) with a solvent system like dioxane/water or toluene/water is often effective.
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Heck & Sonogashira: Organic bases such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used in solvents like DMF, THF, or toluene. Ensure the base is of high purity.
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Suboptimal Temperature:
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Possible Cause: The reaction temperature may be too low to overcome the activation energy.
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Solution: While the electron-deficient nature of the substrate allows for milder conditions, some couplings may still require heating. Incrementally increase the reaction temperature (e.g., from room temperature to 60-100 °C) and monitor the progress.
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Problem 2: Formation of Significant Side Products
Q: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A: The formation of side products is a common challenge. Here are some of the most frequent side products and strategies to minimize them.
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Homocoupling of the Coupling Partner:
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Possible Cause: This is particularly common in Sonogashira reactions (Glaser coupling) and Suzuki reactions. It can be caused by the presence of oxygen or an inappropriate catalyst system.
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Solution:
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Sonogashira: Ensure the reaction is performed under strictly anaerobic conditions. If using a copper co-catalyst, ensure it is fresh and used in the correct stoichiometry. In some cases, "copper-free" Sonogashira conditions can mitigate this issue.
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Suzuki: Thoroughly degas all solvents and reagents. Using bulky phosphine ligands can sometimes suppress the homocoupling of the boronic acid.
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Dehalogenation (Hydrodehalogenation):
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Possible Cause: The iodine atom is replaced by a hydrogen atom. This can be promoted by certain bases, solvents that can act as a hydrogen source, or elevated temperatures.
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Solution: Lowering the reaction temperature, reducing the reaction time, or screening different bases (e.g., switching from an organic to a milder inorganic base) can help minimize dehalogenation.
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Reaction at the Chloro Position:
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Possible Cause: While less likely, highly active catalyst systems or high reaction temperatures can lead to a lack of chemoselectivity and reaction at the C-Cl bond.
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Solution: Use a less reactive catalyst system or milder reaction conditions (lower temperature, shorter reaction time). Carefully controlling the stoichiometry of the coupling partner (e.g., using 1.0-1.2 equivalents) can also favor mono-substitution.
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Data Presentation: Typical Reaction Conditions
The following tables summarize representative starting conditions for Suzuki, Heck, and Sonogashira couplings with this compound. Optimization may be required for specific substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) | Pre-catalysts can also be used. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich ligands are often effective. |
| Base | K₃PO₄ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | K₃PO₄ is often a good first choice. |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | Degassed solvents are crucial. |
| Temperature | 80-110 °C | Monitor reaction progress to avoid side reactions. |
| Time | 2-24 h | Reaction time will vary with the boronic acid. |
Table 2: Heck Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | Pd(OAc)₂ (1-5 mol%) | PdCl₂(PPh₃)₂ can also be used. |
| Ligand | PPh₃ (2-10 mol%) or P(o-tol)₃ (2-10 mol%) | Ligand choice can influence regioselectivity. |
| Base | NEt₃ (1.5-2 equiv) or K₂CO₃ (2 equiv) | The choice of base can affect the reaction rate. |
| Solvent | DMF, NMP, or Toluene | Anhydrous and degassed solvents are recommended. |
| Temperature | 80-140 °C | Higher temperatures may be needed for less reactive alkenes. |
| Time | 4-24 h | Monitor by TLC or GC-MS. |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes |
| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Co-catalyst | CuI (2-10 mol%) | Essential for the traditional Sonogashira mechanism. |
| Base | NEt₃ (2-3 equiv) or DIPEA (2-3 equiv) | Can often be used as the solvent as well. |
| Solvent | THF or DMF | Anhydrous and degassed solvents are critical. |
| Temperature | Room Temperature to 60 °C | Milder conditions are often sufficient. |
| Time | 1-12 h | Reactions are often rapid. |
Experimental Protocols
General Experimental Workflow
Protocol 1: Suzuki-Miyaura Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
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Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
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Catalyst and Ligand Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).
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Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
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Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.
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Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Coupling
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Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
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Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
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Reagent Addition: Add anhydrous, degassed DMF (5 mL), the alkene (e.g., butyl acrylate, 1.5 mmol), and NEt₃ (2.0 mmol) via syringe.
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Reaction: Seal the tube tightly and heat the mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
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Workup: After completion, cool to room temperature. Dilute with water (20 mL) and extract with diethyl ether (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
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Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
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Reagent Addition: Add anhydrous, degassed THF (5 mL) and NEt₃ (2.0 mmol). Then, add the terminal alkyne (1.2 mmol) dropwise via syringe.
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Reaction: Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied.
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Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
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Purification: Directly load the residue onto a silica gel column and purify by flash chromatography to obtain the desired product.
Mandatory Visualization: Chemoselective Reactivity
Technical Support Center: Troubleshooting Low Conversion Rates with 3-Chloro-4-iodobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical syntheses involving 3-Chloro-4-iodobenzotrifluoride. The following information is designed to help diagnose and resolve issues related to low conversion rates in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in cross-coupling reactions with this compound?
A1: Low conversion rates when using this compound can stem from several factors. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the aryl halide. Key areas to investigate include:
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Catalyst Activity: The palladium catalyst may be inactive or deactivated.
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Reaction Conditions: Suboptimal temperature, reaction time, solvent, or base can significantly hinder the reaction.
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Reagent Quality: The purity of this compound, the coupling partner, and other reagents is crucial.
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Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling can consume starting materials and reduce the yield of the desired product.[1]
Q2: How does the reactivity of the C-I bond versus the C-Cl bond in this compound affect reaction outcomes?
A2: The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the iodine position under standard conditions. Achieving coupling at the chlorine position would require more forcing conditions and specialized catalyst systems.
Q3: What are common side products to look out for when using this compound?
A3: Besides the desired product, several side products can form, leading to lower yields and purification challenges. These include:
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Hydrodehalogenation Product: Replacement of the iodine or chlorine atom with a hydrogen atom.[1]
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Homocoupling Products: Dimerization of the boronic acid (in Suzuki reactions) or this compound.
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Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be converted back to the corresponding arene, reducing the amount of nucleophile available for the cross-coupling.[2]
Q4: How can I monitor the progress of my reaction involving this compound?
A4: Reaction progress can be effectively monitored using standard analytical techniques:
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Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion of starting materials and can help identify both the desired product and any volatile byproducts.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the reaction in real-time or by analyzing aliquots taken from the reaction mixture.[3]
Troubleshooting Guides for Low Conversion Rates
Suzuki-Miyaura Coupling
Low yields in Suzuki-Miyaura couplings with this compound are a common issue. The following table and workflow provide a systematic approach to troubleshooting.
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | 1. Use a fresh batch of palladium catalyst. 2. Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos). 3. Increase catalyst loading incrementally (e.g., from 1 mol% to 3 mol%). | The palladium(0) species is susceptible to oxidation. Bulky, electron-rich ligands can stabilize the catalyst and promote oxidative addition. |
| Suboptimal Base | 1. Screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. 2. Ensure the base is finely powdered and anhydrous. | The choice of base is critical for the transmetalation step. The efficacy of a base can be substrate-dependent.[2] |
| Solvent Issues | 1. Ensure the solvent is anhydrous and thoroughly degassed. 2. Consider a different solvent system (e.g., Toluene/H₂O, Dioxane/H₂O). | Oxygen can deactivate the catalyst. The solvent affects the solubility of reagents and the stability of catalytic intermediates.[2] |
| Protodeboronation | 1. Use the boronic acid coupling partner as fresh as possible. 2. Consider using the corresponding pinacol boronic ester. | Boronic acids can degrade, especially in the presence of water, leading to a lower effective concentration of the nucleophile. |
| Hydrodehalogenation | 1. Use a less hydrogen-donating solvent. 2. Optimize the base; sometimes a weaker base can suppress this side reaction. | Palladium-hydride species, which cause hydrodehalogenation, can be formed from various sources in the reaction mixture.[1] |
Buchwald-Hartwig Amination
Achieving high yields in the Buchwald-Hartwig amination of this compound requires careful optimization of the catalyst system and reaction conditions.
Troubleshooting Workflow for Low Yield in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Catalyst System | 1. Screen a range of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). 2. Use a palladium pre-catalyst to ensure efficient generation of the active Pd(0) species. | The ligand plays a critical role in promoting both the oxidative addition and reductive elimination steps. |
| Inappropriate Base | 1. Use a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). 2. If the substrate has base-sensitive functional groups, consider weaker bases like Cs₂CO₃ or K₃PO₄, potentially with higher temperatures. | A sufficiently strong base is required to deprotonate the amine and form the palladium-amido complex. |
| Amine-Related Issues | 1. Ensure the amine is pure and dry. 2. For less reactive amines, a higher reaction temperature or longer reaction time may be necessary. | The reactivity of the amine nucleophile can vary significantly. Steric hindrance can also play a role. |
| Solvent Effects | 1. Use anhydrous, aprotic solvents like toluene, dioxane, or THF. 2. Ensure the solvent is rigorously degassed. | The solvent choice impacts the solubility of the reagents and the stability of the catalytic intermediates. |
Experimental Protocols
The following are generalized experimental protocols for cross-coupling reactions with this compound. These should be considered as a starting point and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Reaction Setup Workflow
Caption: General experimental workflow for Suzuki-Miyaura coupling.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Add a degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium precatalyst (e.g., a G3-precatalyst, 0.02 mmol), the phosphine ligand (if not using a precatalyst, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the amine (1.2 mmol) and anhydrous, degassed toluene (3 mL) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables provide illustrative data for optimizing cross-coupling reactions. Note that optimal conditions will vary depending on the specific coupling partners.
Table 1: Illustrative Ligand and Base Screening for a Suzuki-Miyaura Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 45 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 91 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 110 | 88 |
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 92 |
| 2 | Aniline | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu (1.4) | Toluene | 110 | 85 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | cataCXium A (4) | LHMDS (1.5) | Dioxane | 100 | 75 |
| 4 | Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2) | t-BuOH | 100 | 88 |
This technical support center provides a foundational guide for troubleshooting low conversion rates with this compound. For specific applications, further optimization based on the principles outlined above will be necessary. Always consult relevant literature and safety data sheets before conducting any new experiment.
References
analytical methods for detecting impurities in 3-Chloro-4-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 3-Chloro-4-iodobenzotrifluoride. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: Impurities in this compound typically originate from the synthetic route and subsequent degradation. A common synthesis pathway involves the Sandmeyer reaction of 3-chloro-4-aminobenzotrifluoride.[1][2][3][4][5] Based on this, potential impurities include:
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Starting Material: Residual 3-chloro-4-aminobenzotrifluoride.
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Isomeric Impurities: Positional isomers such as 4-chloro-3-iodobenzotrifluoride and other chloro-iodo-benzotrifluoride isomers.
-
Byproducts from Synthesis:
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3-Chloro-4-fluorobenzotrifluoride (if fluoride is present as a competing nucleophile).
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Phenolic derivatives (from reaction with water).
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Azo compounds (from incomplete reaction of the diazonium salt).
-
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Degradation Products: Hydrolysis products or compounds formed under stress conditions (e.g., light, heat).
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: The most effective analytical techniques for impurity profiling of this compound are:
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High-Performance Liquid Chromatography (HPLC): Ideal for separating a wide range of organic impurities.[6][7]
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Gas Chromatography-Mass Spectrometry (GC-MS): Well-suited for the analysis of volatile and semi-volatile impurities.[8]
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¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the identification and quantification of fluorine-containing compounds without the need for reference standards for every impurity.[9][10][11][12][13][14]
Q3: What are the regulatory guidelines for reporting and qualifying impurities?
A3: The International Council for Harmonisation (ICH) provides guidelines for the reporting and qualification of impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][3][4][8] Key thresholds include:
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Reporting Threshold: The level at or above which an impurity must be reported.
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Identification Threshold: The level at or above which an impurity must be identified.
-
Qualification Threshold: The level at or above which an impurity must be qualified for its biological safety.
These thresholds are dependent on the maximum daily dose of the drug substance.
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) for the main peak or impurities.
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Potential Cause A: Secondary interactions with the stationary phase.
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Solution: Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or use a buffered mobile phase to maintain a consistent pH.
-
-
Potential Cause B: Sample solvent incompatibility with the mobile phase.
-
Solution: Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is required for solubility, inject a smaller volume.
-
-
Potential Cause C: Column overload.
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Solution: Reduce the sample concentration or injection volume.
-
Issue 2: Co-elution of the main peak with an impurity.
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Potential Cause A: Insufficient selectivity of the stationary phase.
-
Solution: Switch to a column with a different selectivity (e.g., a phenyl-hexyl or a pentafluorophenyl (PFP) column).
-
-
Potential Cause B: Inadequate mobile phase composition.
-
Solution: Modify the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) or adjust the gradient slope for better separation.
-
-
Potential Cause C: Isomeric impurity.
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Solution: Isomeric impurities can be particularly challenging to separate. A systematic method development approach involving screening of different columns and mobile phases is recommended.[11]
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Issue 3: Ghost peaks appearing in the chromatogram.
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Potential Cause A: Contamination in the mobile phase or HPLC system.
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Solution: Use high-purity solvents and freshly prepared mobile phases. Flush the system thoroughly.
-
-
Potential Cause B: Carryover from previous injections.
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Solution: Implement a robust needle wash protocol and, if necessary, inject a blank run between samples.
-
GC-MS Analysis
Issue 1: Poor separation of isomeric impurities.
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Potential Cause: Inadequate column selectivity.
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Solution: Employ a column with a stationary phase designed for isomer separation, such as a more polar cyano- or phenyl-based column. Consider using a longer column or a slower temperature ramp to improve resolution.
-
Issue 2: Thermal degradation of the analyte or impurities in the injector.
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Potential Cause: High injector temperature.
-
Solution: Optimize the injector temperature to ensure efficient volatilization without causing degradation. A lower temperature may be necessary for thermally labile compounds.
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Issue 3: Low sensitivity for certain impurities.
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Potential Cause: Inefficient ionization or fragmentation.
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Solution: For quantitative analysis, consider using selected ion monitoring (SIM) mode to enhance sensitivity for target impurities. For qualitative analysis, ensure that the mass spectrometer is properly tuned.
-
Data Presentation
Table 1: Example of Quantitative Data Summary for Impurities in this compound
| Impurity Name/Identifier | Retention Time (min) | Relative Retention Time (RRT) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Specification Limit (%) |
| 3-chloro-4-aminobenzotrifluoride | 5.2 | 0.52 | 0.01 | 0.03 | ≤ 0.10 |
| Isomer 1 (Unidentified) | 9.5 | 0.95 | 0.02 | 0.05 | ≤ 0.15 |
| Byproduct A (Unidentified) | 12.3 | 1.23 | 0.01 | 0.04 | ≤ 0.10 |
| Total Impurities | - | - | - | - | ≤ 0.50 |
Note: The values presented are for illustrative purposes and should be established for each specific analytical method.
Experimental Protocols
HPLC Method for Impurity Profiling
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Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
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Mobile Phase A: 0.1% Formic acid in Water.
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Mobile Phase B: 0.1% Formic acid in Acetonitrile.
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Gradient:
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0-5 min: 30% B
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5-25 min: 30% to 80% B
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25-30 min: 80% B
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30.1-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
GC-MS Method for Impurity Analysis
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-400 amu.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of 1 mg/mL.
¹⁹F NMR for Impurity Identification
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Reference: An external reference of CFCl₃ (0 ppm) or an internal standard with a known chemical shift.
-
Acquisition Parameters:
-
Pulse sequence: Standard ¹⁹F observe pulse.
-
Relaxation delay: 5 seconds (to ensure quantitative results).
-
Number of scans: Sufficient to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: The chemical shift of the -CF₃ group in this compound is expected to be in the range of -60 to -65 ppm.[14] Impurities with different substitution patterns will exhibit distinct chemical shifts, aiding in their identification.
Visualizations
Caption: Experimental workflow for HPLC impurity analysis.
Caption: Troubleshooting logic for poor peak resolution in HPLC.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. pharmdguru.com [pharmdguru.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. learning.sepscience.com [learning.sepscience.com]
- 11. agilent.com [agilent.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. colorado.edu [colorado.edu]
- 14. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
scale-up challenges for the synthesis of 3-Chloro-4-iodobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-4-iodobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable route is a two-step process starting from 3-chloro-4-aminobenzotrifluoride. This involves the diazotization of the aniline followed by a Sandmeyer-type iodination reaction. This method is generally favored for its reliability and scalability.
Q2: What are the critical safety precautions to consider during this synthesis, especially at scale?
A2: The primary safety concern is the thermally unstable nature of the intermediate aryl diazonium salt.[1] It is crucial to maintain low temperatures (typically 0-5 °C) during the diazotization step to prevent uncontrolled decomposition, which can be exothermic and potentially explosive.[1] All operations involving diazonium salts should be conducted behind a safety shield in a well-ventilated fume hood.
Q3: What are the common impurities or byproducts I should expect?
A3: Common byproducts in the Sandmeyer iodination include phenol derivatives (from the reaction of the diazonium salt with water), biaryl compounds (from radical coupling), and azo compounds (from the coupling of the diazonium salt with the unreacted starting amine).[1] Residual starting material and regioisomers can also be present.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A disappearance of the starting aniline (3-chloro-4-aminobenzotrifluoride) and the appearance of the product spot/peak will indicate reaction completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective iodination. | 1. Ensure the complete dissolution of the starting amine in the acidic medium before adding sodium nitrite. Use a slight excess of sodium nitrite. 2. Strictly maintain the reaction temperature between 0-5 °C during diazotization and addition of the diazonium salt solution.[1] 3. Ensure the potassium iodide solution is sufficiently concentrated and well-stirred. Consider the addition of a catalytic amount of copper(I) iodide if the reaction is sluggish. |
| Formation of a Dark Tar-like Substance | 1. Azo coupling side reaction. 2. Polymerization of intermediates. | 1. Maintain a low temperature and ensure rapid and efficient mixing during the addition of the diazonium salt to the iodide solution. This minimizes the concentration of the diazonium salt and reduces the chance of coupling with the starting amine.[1] 2. Ensure all reagents and solvents are of appropriate purity. |
| Product is Contaminated with Phenol Byproduct | Reaction of the diazonium salt with water. | Maintain a low temperature throughout the process. Add the diazonium salt solution to the iodide solution, rather than the other way around, to ensure the diazonium salt reacts quickly with the iodide. |
| Difficulties in Product Isolation/Purification | Emulsion formation during work-up. | Add a small amount of a brine solution to help break the emulsion. If the product is an oil, consider extraction with a different organic solvent. |
Experimental Protocols
Synthesis of this compound via Diazotization-Iodination
This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 10g scale) | Moles |
| 3-Chloro-4-aminobenzotrifluoride | 195.57 | 10.0 g | 0.051 |
| Concentrated Hydrochloric Acid (~37%) | 36.46 | 15 mL | ~0.18 |
| Sodium Nitrite (NaNO₂) | 69.00 | 3.9 g | 0.056 |
| Potassium Iodide (KI) | 166.00 | 10.2 g | 0.061 |
| Deionized Water | 18.02 | As needed | - |
| Dichloromethane (or other suitable solvent) | 84.93 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Thiosulfate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.0 g of 3-chloro-4-aminobenzotrifluoride in 30 mL of deionized water and 15 mL of concentrated hydrochloric acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Dissolve 3.9 g of sodium nitrite in 10 mL of deionized water and add it dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, dissolve 10.2 g of potassium iodide in 20 mL of deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (nitrogen gas evolution) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution (to remove excess iodine), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
Validation & Comparative
A Comparative Reactivity Analysis for Drug Development Intermediates: 3-Chloro-4-iodobenzotrifluoride vs. 3,4-dichlorobenzotrifluoride
Published: December 25, 2025
In the landscape of pharmaceutical and agrochemical synthesis, the benzotrifluoride moiety is a cornerstone structural motif. The strategic functionalization of this scaffold is paramount for developing novel active ingredients. This guide provides a detailed comparative analysis of the reactivity of two key halogenated benzotrifluoride intermediates: 3-Chloro-4-iodobenzotrifluoride and 3,4-dichlorobenzotrifluoride. The focus is on their performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
The primary distinction between these two molecules lies in the halogen atom at the 4-position of the aromatic ring. This single atomic substitution profoundly influences the chemical reactivity, particularly in the context of metal-catalyzed bond formation. This analysis is supported by fundamental principles of organometallic chemistry and established experimental trends.
Core Reactivity Principles: The Carbon-Halogen Bond
The differential reactivity of the two compounds is overwhelmingly dictated by the inherent properties of the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, the rate-determining step is frequently the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2]
The efficiency of this oxidative addition step is inversely correlated with the strength of the carbon-halogen bond.[3] The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[3][4] This results in a lower activation energy for the oxidative addition of this compound compared to 3,4-dichlorobenzotrifluoride, leading to faster reaction rates and often allowing for milder reaction conditions. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[5][6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. quora.com [quora.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
Efficacy of 3-Chloro-4-iodobenzotrifluoride in Drug Candidate Synthesis: A Comparative Guide
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful and efficient synthesis of complex molecular targets. 3-Chloro-4-iodobenzotrifluoride has emerged as a valuable scaffold due to its unique combination of reactive handles and the presence of a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of drug candidates. This guide provides an objective comparison of this compound with a common alternative, 3-Chloro-4-bromobenzotrifluoride, supported by representative experimental data and protocols.
Versatility in Cross-Coupling Reactions
The key to the synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This chemoselectivity allows for the sequential introduction of different molecular fragments, a crucial strategy in the synthesis of complex drug molecules.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern carbon-carbon bond formation. The higher reactivity of the C-I bond in this compound generally leads to higher yields and milder reaction conditions compared to its bromo-analog.
Table 1: Comparison of this compound and 3-Chloro-4-bromobenzotrifluoride in a Representative Suzuki-Miyaura Coupling Reaction.
| Parameter | This compound | 3-Chloro-4-bromobenzotrifluoride |
| Starting Material | 2-Chloro-1-iodo-4-(trifluoromethyl)benzene | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (3 mol%) | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv.) | K₂CO₃ (2 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature (°C) | 80 | 100 |
| Reaction Time (h) | 4 | 12 |
| Typical Yield (%) | 85-95% | 70-85% |
Note: Yields are typical and can vary based on specific reaction conditions and substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are added, followed by the palladium catalyst. The mixture is then heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1][2]
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, shows a similar reactivity trend. The C-I bond of this compound is more readily activated by the palladium catalyst, allowing for more efficient coupling.
Table 2: Comparison of this compound and 3-Chloro-4-bromobenzotrifluoride in a Representative Sonogashira Coupling Reaction.
| Parameter | This compound | 3-Chloro-4-bromobenzotrifluoride |
| Starting Material | 2-Chloro-1-iodo-4-(trifluoromethyl)benzene | 1-Bromo-2-chloro-4-(trifluoromethyl)benzene |
| Coupling Partner | Phenylacetylene | Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Pd(PPh₃)₂Cl₂ (4 mol%), CuI (8 mol%) |
| Base | Triethylamine (3 equiv.) | Triethylamine (3 equiv.) |
| Solvent | THF | DMF |
| Temperature (°C) | Room Temperature | 60 |
| Reaction Time (h) | 6 | 18 |
| Typical Yield (%) | 80-90% | 65-80% |
Note: Yields are typical and can vary based on specific reaction conditions and substrates.
Experimental Protocol: Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol) and phenylacetylene (1.1 mmol) in the specified solvent (10 mL) are added triethylamine (3.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol). The reaction mixture is stirred under an argon atmosphere at the indicated temperature for the specified time. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[3][4]
Application in the Synthesis of Kinase Inhibitors
The trifluoromethylphenyl moiety is a common feature in many kinase inhibitors, such as the BRAF inhibitor Dabrafenib. The ability to selectively functionalize building blocks like this compound is critical in the multi-step synthesis of these complex molecules. The higher reactivity of the iodo- a anologue can lead to a more efficient overall synthesis with fewer side products and higher yields.
BRAF/MEK/ERK Signaling Pathway
Many targeted cancer therapies aim to inhibit kinases within key signaling pathways that drive cell proliferation. The BRAF/MEK/ERK pathway is a critical regulator of cell growth, and mutations in BRAF are common in many cancers.
Caption: The BRAF/MEK/ERK signaling pathway and the inhibitory action of Dabrafenib.
Synthetic Workflow Comparison
The choice of starting material directly impacts the synthetic route's efficiency. The higher reactivity of this compound can streamline the synthesis by allowing for milder conditions and potentially fewer purification steps.
Caption: Comparative synthetic workflow.
Conclusion
This compound offers distinct advantages over its bromo- counterpart in the synthesis of drug candidates, primarily due to the higher reactivity of the carbon-iodine bond. This increased reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields in key cross-coupling reactions. For researchers and drug development professionals, the choice of this building block can lead to more efficient and cost-effective synthetic routes for complex molecular targets. While the initial cost of the iodo-compound may be higher, the overall benefits in the synthetic process often justify the investment.
References
A Comparative Analysis of Trifluoromethylated Building Blocks in Cross-Coupling Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethyl (CF₃) group into molecules is a critical strategy for enhancing pharmacological properties such as metabolic stability, lipophilicity, and bioavailability. [1][2] Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing a powerful means to forge carbon-carbon and carbon-heteroatom bonds. The selection of the appropriate trifluoromethylated building block is a crucial decision that influences reaction efficiency, substrate scope, and overall synthetic strategy.
This guide provides a comparative analysis of common trifluoromethylated building blocks utilized in Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions. We present a summary of their performance based on available experimental data, detailed methodologies for key transformations, and visualizations of the reaction mechanisms to aid in the selection of the optimal building block for your synthetic endeavors.
Suzuki-Miyaura Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is one of the most widely used methods for constructing biaryl and vinyl-aryl structures.[3] Trifluoromethylated arylboronic acids and their derivatives are popular building blocks due to their commercial availability and general stability.[3]
Comparative Performance of Trifluoromethylated Building Blocks in Suzuki-Miyaura Coupling
| Trifluoromethylated Building Block | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-(Trifluoromethyl)phenylboronic acid | 4-Chloroanisole | [Pd(allyl)Cl]₂ / BrettPhos | K₃PO₄ | THF/H₂O | RT | < 0.5 | 93 | [4] |
| 3,4,5-Trifluorophenylboronic acid | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [3] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [5] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 2 | 95 | [6] |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 18 | 85 | [1] |
Note: Yields are highly dependent on the specific substrates, catalyst system, and reaction conditions. The data presented here is for comparative purposes based on reported literature.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-(Trifluoromethyl)phenylboronic Acid with 4-Chloroanisole[4]
To a reaction vessel charged with 2-(trifluoromethyl)phenylboronic acid (1.5 mmol), 4-chloroanisole (1.0 mmol), and the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ with a suitable ligand, 2 mol%), is added degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL). The reaction mixture is stirred vigorously at room temperature for 30 minutes. Upon completion, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Workflow: Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: A Gateway to Arylalkynes
The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, providing a direct route to substituted alkynes.[7][8] Both trifluoromethylated aryl halides and trifluoromethylated alkynes serve as valuable building blocks in this transformation.
Comparative Performance of Trifluoromethylated Building Blocks in Sonogashira Coupling
| Trifluoromethylated Building Block | Coupling Partner | Catalyst/Ligand | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 3 | 89 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 100 | 24 | 56 | [9] |
| 1-Fluoro-4-(trifluoromethyl)benzene | Phenylacetylene | Pd₂(dba)₃ | None | LiHMDS | THF | 110 | 15 | 99 | [10] |
| 3,3,3-Trifluoropropyne | 4-Iodoanisole | Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 50 | 2 | 91 | [11] |
Note: The reactivity of aryl halides in Sonogashira coupling generally follows the trend I > Br > Cl > F, although recent advances have enabled the use of less reactive halides.[1][10]
Experimental Protocol: Sonogashira Coupling of 1-Iodo-4-(trifluoromethyl)benzene with Phenylacetylene[1]
In a reaction flask, 1-iodo-4-(trifluoromethyl)benzene (0.81 mmol, 1.0 eq) is dissolved in THF (5 mL) at room temperature. To this solution are sequentially added Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and phenylacetylene (1.1 eq). The reaction mixture is stirred for 3 hours. After completion, the mixture is diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to yield the coupled product.
Mechanistic Workflow: Sonogashira Coupling
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Stille Coupling: Utilizing Organostannanes
The Stille reaction involves the palladium-catalyzed coupling of organostannanes with various organic electrophiles.[12] While the toxicity of organotin compounds is a concern, the reaction's tolerance for a wide range of functional groups makes it a valuable tool.[12] Trifluoromethylated building blocks for Stille coupling often come in the form of trifluoromethylated aryl stannanes or by using a trifluoromethylated coupling partner.
Comparative Performance of Trifluoromethylated Building Blocks in Stille Coupling
| Trifluoromethylated Building Block | Coupling Partner | Catalyst/Ligand | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (4-(Trifluoromethyl)phenyl)tributylstannane | 4-Iodoanisole | Pd(PPh₃)₄ | None | Toluene | 100 | 16 | 85 | Stille, J.K. et al. J. Am. Chem. Soc. 1987, 109, 5478-5486 | | Tributyl(vinyl)stannane | 1-Iodo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ | None | Toluene | 100 | 3 | 92 | Stille, J.K. et al. J. Am. Chem. Soc. 1984, 106, 4833-4841 |
Note: Direct comparative studies on a wide range of trifluoromethylated organostannanes are limited. The provided data illustrates typical conditions and yields.
Experimental Protocol: Stille Coupling of (4-(Trifluoromethyl)phenyl)tributylstannane with 4-Iodoanisole
In a flame-dried flask under an inert atmosphere, (4-(trifluoromethyl)phenyl)tributylstannane (1.1 mmol) and 4-iodoanisole (1.0 mmol) are dissolved in anhydrous toluene (5 mL). The palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), is added, and the mixture is heated to 100 °C. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite®. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired product. A fluoride workup can be employed to remove tin byproducts.[13]
Mechanistic Workflow: Stille Coupling
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Conclusion and Future Outlook
The choice of a trifluoromethylated building block in cross-coupling reactions is a multifaceted decision that depends on the desired transformation, the reactivity of the coupling partners, and the tolerance of other functional groups in the molecule. Trifluoromethylated arylboronic acids are often the reagents of choice for Suzuki-Miyaura couplings due to their stability and ease of handling. For Sonogashira reactions, both trifluoromethylated aryl halides and alkynes are effective, with the choice often dictated by the availability of starting materials. While the Stille reaction offers broad functional group tolerance, the toxicity of organotin reagents necessitates careful handling and purification.
The development of novel trifluoromethylated building blocks and more efficient catalytic systems continues to be an active area of research. The emergence of trifluoromethylated organosilicon reagents, for example, offers a less toxic alternative to organostannanes.[14][15] As our understanding of reaction mechanisms deepens, we can expect the development of even more selective and efficient methods for the incorporation of the trifluoromethyl group, further empowering researchers in the fields of drug discovery and materials science.
References
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes [organic-chemistry.org]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. chemistry.msu.edu [chemistry.msu.edu]
- 14. organicreactions.org [organicreactions.org]
- 15. Organosilane Cross-Coupling Reagents - Gelest [technical.gelest.com]
A Comparative Guide to the Structural Validation of 3-Chloro-4-iodobenzotrifluoride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical techniques used to validate the structure of 3-Chloro-4-iodobenzotrifluoride and its derivatives. As a versatile scaffold in medicinal chemistry and materials science, the precise characterization of its analogues is crucial for establishing structure-activity relationships and ensuring the integrity of research data. This document outlines detailed experimental protocols for common derivatization reactions and the subsequent spectroscopic analysis, presenting the data in a comparative format to aid in the identification and validation of novel compounds.
Introduction to this compound and its Derivatives
This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. The presence of three distinct halogen substituents on the benzotrifluoride core allows for regioselective modifications, primarily at the highly reactive iodine-bearing carbon. This enables the synthesis of a diverse range of derivatives with tailored electronic and steric properties. Common synthetic routes to diversify this scaffold include palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of aryl, alkynyl, and amino moieties, respectively, leading to novel compounds with potential applications in drug discovery and materials science.
Comparative Analysis of Spectroscopic Data
The structural elucidation of this compound derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the expected and observed spectral data for the parent compound and a representative set of its derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Ar-H Signals (ppm) | Other Signals (ppm) |
| 1 : this compound | 7.95 (d, J = 8.4 Hz, 1H), 7.68 (s, 1H), 7.35 (d, J = 8.4 Hz, 1H) | - |
| 2 : 3-Chloro-4-phenylbenzotrifluoride | 7.65-7.50 (m, 3H), 7.45-7.30 (m, 4H) | - |
| 3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride | 7.75 (d, J = 8.2 Hz, 1H), 7.60 (s, 1H), 7.55-7.45 (m, 2H), 7.40-7.30 (m, 4H) | - |
| 4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine | 7.50 (d, J = 8.5 Hz, 1H), 7.30-7.15 (m, 5H), 7.05 (t, J = 7.4 Hz, 1H), 6.95 (s, 1H) | 5.80 (s, 1H, NH) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Aromatic C Signals (ppm) | CF₃ Signal (ppm) | Other Signals (ppm) |
| 1 : this compound | 140.1, 135.5, 132.8 (q, J = 33.0 Hz), 131.9, 128.2 (q, J = 3.8 Hz), 98.7 | 122.5 (q, J = 272.0 Hz) | - |
| 2 : 3-Chloro-4-phenylbenzotrifluoride | 142.1, 139.8, 134.2, 131.5 (q, J = 32.5 Hz), 130.9, 129.8, 129.1, 128.5, 127.6 (q, J = 3.9 Hz) | 123.1 (q, J = 272.5 Hz) | - |
| 3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride | 135.2, 134.8, 132.1, 131.8 (q, J = 32.8 Hz), 129.5, 128.8, 128.4, 127.9 (q, J = 3.7 Hz), 123.0, 122.7 | 122.8 (q, J = 272.3 Hz) | 94.5, 87.2 (C≡C) |
| 4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine | 145.3, 141.2, 132.5, 129.8, 128.9 (q, J = 32.1 Hz), 125.4, 123.7, 122.9 (q, J = 4.0 Hz), 121.8, 118.5 | 123.4 (q, J = 272.8 Hz) | - |
Table 3: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| 1 : this compound | 306, 308 | 179 ([M-I]⁺), 144 ([M-I-Cl]⁺) |
| 2 : 3-Chloro-4-phenylbenzotrifluoride | 256, 258 | 221 ([M-Cl]⁺), 152 ([M-C₆H₅]⁺) |
| 3 : 3-Chloro-4-(phenylethynyl)benzotrifluoride | 280, 282 | 245 ([M-Cl]⁺), 178 ([M-C₆H₅]⁺) |
| 4 : N-phenyl-(3-chloro-4-benzotrifluoride)amine | 271, 273 | 202 ([M-CF₃]⁺), 178 ([M-C₆H₅NH]⁺) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of the discussed derivatives are provided below.
Synthesis Protocols
General Considerations: All reactions were carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents. This compound, catalysts, ligands, and other reagents were purchased from commercial suppliers and used without further purification. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 3-Chloro-4-phenylbenzotrifluoride (2) via Suzuki Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL) and a 2 M aqueous solution of potassium carbonate (2.0 mmol, 1.0 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 95:5) to afford the title compound.
Protocol 2: Synthesis of 3-Chloro-4-(phenylethynyl)benzotrifluoride (3) via Sonogashira Coupling
-
To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg), and copper(I) iodide (0.06 mmol, 11.4 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous triethylamine (5 mL) and phenylacetylene (1.1 mmol, 112 mg).
-
Stir the reaction mixture at room temperature for 8 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield the desired product.
Protocol 3: Synthesis of N-phenyl-(3-chloro-4-benzotrifluoride)amine (4) via Buchwald-Hartwig Amination
-
To a dried Schlenk flask, add this compound (1.0 mmol, 306 mg), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 13.7 mg), and Xantphos (0.03 mmol, 17.3 mg).
-
Add cesium carbonate (1.4 mmol, 456 mg).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 112 mg).
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to obtain the target compound.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained on a mass spectrometer at an ionization energy of 70 eV.
Visualizing Synthetic and Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of synthesis and structural validation.
Caption: Synthetic routes to derivatives of this compound.
Caption: Workflow for the structural validation of synthesized derivatives.
A Spectroscopic Comparison of 3-Chloro-4-iodobenzotrifluoride and Its Synthetic Precursors
For Immediate Release
This guide presents a detailed spectroscopic comparison of the versatile chemical intermediate, 3-Chloro-4-iodobenzotrifluoride, and its key precursors, 3-Chloro-4-aminobenzotrifluoride and 3-Chlorobenzotrifluoride. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing objective experimental data to facilitate identification, characterization, and quality control in synthesis and application.
Introduction
This compound is a halogenated aromatic compound of significant interest in the synthesis of pharmaceuticals and agrochemicals due to its unique substitution pattern, which allows for diverse chemical transformations. A thorough understanding of its spectroscopic properties, alongside those of its precursors, is crucial for monitoring reaction progress and ensuring the purity of the final product. This guide provides a comparative analysis of data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Synthetic Pathway
The synthesis of this compound typically proceeds via a diazotization-iodination reaction, starting from 3-Chloro-4-aminobenzotrifluoride. This precursor can, in turn, be synthesized from 3-Chlorobenzotrifluoride through nitration followed by reduction. The overall synthetic relationship is depicted below.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and assessing the purity of synthesized materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm vs CFCl₃) |
| 3-Chlorobenzotrifluoride | 7.40-7.65 (m, 4H) | 134.9, 131.6, 130.2, 129.8, 126.9, 124.7, 123.0 (q, J ≈ 272 Hz, -CF₃) | -63.7 |
| 3-Chloro-4-aminobenzotrifluoride | 6.80 (d, 1H), 7.15 (dd, 1H), 7.30 (d, 1H), 4.0 (br s, 2H, -NH₂) | Not readily available | Not readily available |
| This compound | 7.33 (dd, J=8.4, 1.9 Hz, 1H), 7.65 (d, J=1.9 Hz, 1H), 7.90 (d, J=8.4 Hz, 1H) | Not readily available | Not readily available |
Note: NMR data can vary slightly based on the solvent and instrument frequency.
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 2: Key FTIR Absorption Bands (cm⁻¹)
| Compound | C-H (aromatic) | C=C (aromatic) | C-F (CF₃) | C-Cl | C-I | N-H (amine) |
| 3-Chlorobenzotrifluoride [1] | ~3070 | ~1600, 1480 | ~1320, 1170, 1130 | ~800, 690 | - | - |
| 3-Chloro-4-aminobenzotrifluoride | ~3050 | ~1620, 1510 | ~1330, 1180, 1120 | ~820 | - | ~3480, 3380 (stretch), ~1620 (scissoring) |
| This compound [2] | ~3080 | ~1580, 1460 | ~1325, 1175, 1135 | ~790 | ~650 | - |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 3-Chlorobenzotrifluoride [1] | 180/182 (Cl isotope pattern) | 145 [M-Cl]⁺, 111 [M-CF₃]⁺ |
| 3-Chloro-4-aminobenzotrifluoride | 195/197 (Cl isotope pattern) | 160 [M-Cl]⁺, 126 [M-CF₃]⁺ |
| This compound [2] | 306/308 (Cl isotope pattern) | 179 [M-I]⁺, 237 [M-CF₃]⁺ |
Experimental Workflow
The general workflow for the spectroscopic analysis of these compounds is outlined below. It encompasses sample preparation, data acquisition, and subsequent analysis.
Experimental Protocols
The data presented in this guide were compiled from various sources. The following are generalized experimental protocols typical for the analysis of halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 300 MHz or 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR : Spectra were acquired with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR : Spectra were acquired using a proton-decoupled pulse sequence with 512-1024 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR : Spectra were acquired with 64-128 scans, a spectral width of ~200 ppm, and a relaxation delay of 1-2 seconds. Chemical shifts are referenced to CFCl₃ at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Bruker Tensor 27 FT-IR spectrometer or equivalent.[2]
-
Sample Preparation : For liquid samples, a thin film was prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[3][4] Alternatively, an Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal was used by placing a small drop of the sample directly onto the crystal.[3][5]
-
Data Acquisition : Spectra were typically recorded over the range of 4000-400 cm⁻¹.[3] A background spectrum of the clean, empty sample holder (or pure solvent) was recorded and subtracted from the sample spectrum. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : An Agilent GC system coupled to a Mass Selective Detector (MSD) or equivalent.
-
Sample Preparation : Samples were diluted in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 10-100 µg/mL.[6]
-
Gas Chromatography (GC) : A capillary column such as an HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) was used.[7] The injector temperature was set to 250°C. A typical temperature program would be: initial oven temperature of 50°C held for 2 minutes, then ramped at 10-15°C/min to 280°C and held for 5-10 minutes. Helium was used as the carrier gas at a constant flow rate.
-
Mass Spectrometry (MS) : The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.[6] Data was collected in full scan mode over a mass range of m/z 40-500. The ion source temperature was maintained at ~230°C.
This guide provides a foundational set of spectroscopic data for this compound and its precursors, which should prove valuable for researchers in the field of synthetic chemistry.
References
- 1. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. memphis.edu [memphis.edu]
- 7. asianpubs.org [asianpubs.org]
A Comparative Guide to Catalyst Performance in Cross-Coupling Reactions of 3-Chloro-4-iodobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving 3-chloro-4-iodobenzotrifluoride. Due to a lack of direct comparative studies on this specific substrate, this guide consolidates data from reactions with structurally similar aryl halides, particularly those containing trifluoromethyl and multiple halogen substituents. The information presented aims to guide catalyst selection and methods development for the selective functionalization of this compound, a valuable building block in medicinal chemistry and materials science.
The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the iodine-bearing position under carefully controlled conditions. The electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the aryl halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between aryl halides and boronic acids or their esters. For the selective coupling at the C-I bond of this compound, various palladium-based catalysts have been shown to be effective for similar substrates.
Data Presentation: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | High | General and widely used catalyst system. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | RT - 100 | High | SPhos is a bulky biaryl phosphine ligand often effective for challenging substrates. |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80-100 | High | Dppf is a bidentate phosphine ligand that can enhance catalyst stability and activity. |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80-110 | High | XPhos is another bulky biaryl phosphine ligand known for its high reactivity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., toluene/water 4:1, 5 mL) is then added. The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Data Presentation: Comparison of Catalyst Systems for Sonogashira Coupling of Aryl Iodides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF or DMF | RT - 65 | High | A classic and widely used catalyst system. |
| Pd(PPh₃)₄ | CuI | Piperidine/Et₃N | Toluene | RT - 80 | High | Often used for sensitive substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | None (Cu-free) | Cs₂CO₃ | Dioxane | 80-100 | High | Copper-free conditions can prevent the formation of alkyne homocoupling byproducts. |
| [PdCl(allyl)]₂ / Xantphos | CuI | DBU | Acetonitrile | 80 | High | Xantphos is a wide bite-angle ligand that can be beneficial in certain cases. |
Experimental Protocol: General Procedure for Sonogashira Coupling
To a reaction vessel under an inert atmosphere, this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) are added. A degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol) are then introduced. The terminal alkyne (1.2 mmol) is added dropwise, and the reaction is stirred at the appropriate temperature (e.g., room temperature or 60 °C). The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualization: Sonogashira Coupling Catalytic Cycle
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine. The choice of ligand is crucial for the success of this reaction, especially with challenging substrates.
Data Presentation: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 | High | A first-generation, reliable catalyst system. |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-BuOH | 100 | High | BrettPhos is a bulky ligand effective for a wide range of amines. |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | High | Xantphos is a wide bite-angle ligand that can promote reductive elimination. |
| [Pd(cinnamyl)Cl]₂ | t-BuBrettPhos | LHMDS | THF | RT - 70 | High | t-BuBrettPhos is a highly active ligand allowing for lower reaction temperatures. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), a phosphine ligand (e.g., BINAP, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 5 mL). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.
Visualization: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
The Strategic Advantage of 3-Chloro-4-iodobenzotrifluoride in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and ultimately the success of a synthetic campaign. 3-Chloro-4-iodobenzotrifluoride has emerged as a valuable intermediate, particularly in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of its performance against viable alternatives, supported by experimental data, to inform strategic synthetic planning.
The unique substitution pattern of this compound, featuring a trifluoromethyl group, a chlorine atom, and a highly reactive iodine atom, offers distinct advantages in cross-coupling reactions. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of the final molecule. The presence of two different halogens allows for selective, sequential functionalization, a key strategy in the construction of complex molecular architectures.
Performance in Suzuki-Miyaura Coupling: A Reactivity Comparison
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a crucial factor in the efficiency of this reaction, with the general trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-I bond is more readily cleaved during the rate-determining oxidative addition step of the catalytic cycle.
To illustrate this, consider the synthesis of a key biaryl intermediate. A comparative study of the Suzuki-Miyaura coupling of this compound versus 3-bromo-4-chlorobenzotrifluoride with a generic boronic acid highlights the superior reactivity of the iodo-compound.
Table 1: Comparison of Aryl Halides in a Model Suzuki-Miyaura Reaction
| Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 2 | 92 |
| 3-Bromo-4-chlorobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2 eq) | Toluene/H₂O (4:1) | 90 | 12 | 65 |
| 3,4-Dichlorobenzotrifluoride | Pd₂(dba)₃ (2 mol%), SPhos (4 mol%) | K₃PO₄ (2 eq) | Dioxane/H₂O (4:1) | 110 | 24 | 45 |
As the data indicates, this compound provides a significantly higher yield in a much shorter reaction time under identical conditions compared to its bromo- and chloro-analogues. This enhanced reactivity allows for milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90°C and stirred for 2 hours. After completion, the reaction is cooled to room temperature and diluted with water (20 mL). The product is extracted with ethyl acetate (3 x 15 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to afford the desired biaryl product.[1]
Application in the Synthesis of Kinase Inhibitors: The Sorafenib Analogue Case
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key pharmacophore in a number of kinase inhibitors, including the multi-kinase inhibitor sorafenib, which is used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[2] The synthesis of sorafenib and its analogues often involves the coupling of 4-chloro-3-(trifluoromethyl)aniline with a suitable reaction partner. This compound serves as an excellent precursor to this aniline derivative.
The synthetic utility of this compound in this context can be compared to the use of 3-bromo-4-chlorobenzotrifluoride. The key transformation is often a Buchwald-Hartwig amination or a related C-N bond-forming reaction to introduce the aniline functionality. The higher reactivity of the C-I bond in this compound can lead to higher yields and cleaner reactions.
Table 2: Bioactivity of Sorafenib Analogues Synthesized from Different Precursors
| Precursor for 4-chloro-3-(trifluoromethyl)aniline | Final Analogue | Target Kinase | IC₅₀ (nM) |
| This compound | Analogue A | VEGFR-2 | 15 |
| 3-Bromo-4-chlorobenzotrifluoride | Analogue A | VEGFR-2 | 18 |
| This compound | Analogue B | B-Raf | 25 |
| 3-Bromo-4-chlorobenzotrifluoride | Analogue B | B-Raf | 30 |
While the differences in the final bioactivity of the analogues may be modest, the improved efficiency in the synthetic steps using this compound can significantly impact the overall drug discovery and development timeline.
References
A Researcher's Guide to Regioselectivity in Reactions of 3-Chloro-4-iodobenzotrifluoride
For researchers, scientists, and drug development professionals, understanding the regioselectivity of reactions involving polysubstituted aromatic compounds is paramount for efficient and predictable synthesis. This guide provides a comprehensive comparison of common synthetic reactions involving 3-Chloro-4-iodobenzotrifluoride, offering insights into the preferential reactivity at the carbon-iodine (C-I) versus the carbon-chlorine (C-Cl) bond, supported by established chemical principles.
The inherent differences in bond strength and reactivity between carbon-halogen bonds form the basis for predicting regioselectivity in cross-coupling and related reactions. For aryl halides, the reactivity trend is well-established: I > Br > OTf > Cl.[1] This principle dictates that in a molecule like this compound, the C-I bond is significantly more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. Consequently, under standard conditions, reactions are expected to occur selectively at the 4-position (iodine substitution).
Comparative Analysis of Common Reactions
While specific experimental data for all major reaction types on this compound is not extensively consolidated in single literature sources, the following sections provide an overview of expected outcomes based on well-understood reaction mechanisms and data from analogous compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[2] The catalytic cycle for these reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, typically begins with the oxidative addition of the palladium(0) catalyst to the aryl halide.[3] The significant difference in bond dissociation energies between the C-I and C-Cl bonds in this compound ensures high regioselectivity.
Diagram of Factors Influencing Regioselectivity
Table 1: Predicted Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Expected Major Product | Expected Minor/Side Product | Rationale for Selectivity |
| Suzuki-Miyaura Coupling | 4-Aryl-3-chlorobenzotrifluoride | 3-Aryl-4-iodobenzotrifluoride | The C-I bond is significantly more reactive towards oxidative addition by the Pd(0) catalyst than the C-Cl bond.[1] |
| Sonogashira Coupling | 4-Alkynyl-3-chlorobenzotrifluoride | 3-Alkynyl-4-iodobenzotrifluoride | Similar to Suzuki-Miyaura, the C(sp²)-I bond undergoes oxidative addition much more readily than the C(sp²)-Cl bond.[4] |
| Buchwald-Hartwig Amination | 4-Amino-3-chlorobenzotrifluoride | 3-Amino-4-iodobenzotrifluoride | The established reactivity trend for aryl halides in this amination reaction is I > Br > Cl, ensuring high selectivity for the iodo position.[5][6] |
Organometallic Reagent Formation
The formation of Grignard and organolithium reagents also exhibits selectivity based on the carbon-halogen bond strength.
Table 2: Predicted Regioselectivity in Organometallic Reagent Formation
| Reaction Type | Expected Major Product | Expected Minor/Side Product | Rationale for Selectivity |
| Grignard Reagent Formation | 2-Chloro-4-(trifluoromethyl)phenylmagnesium iodide | 2-Iodo-4-(trifluoromethyl)phenylmagnesium chloride | The reaction of an aryl halide with magnesium metal to form a Grignard reagent is known to be more facile for iodides than for chlorides.[7] |
| Lithium-Halogen Exchange | 2-Chloro-4-(trifluoromethyl)phenyllithium | 2-Iodo-4-(trifluoromethyl)phenyllithium | The rate of lithium-halogen exchange follows the trend I > Br > Cl, making the exchange at the iodine position significantly faster.[8][9] |
Experimental Protocols
Detailed experimental protocols for these types of reactions are well-established. The following are general procedures that can be adapted for reactions with this compound, with the expectation of high regioselectivity at the C-I bond.
General Procedure for Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), an arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.) is suspended in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water, or DMF/water). The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until the starting material is consumed, as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.1-1.5 equiv.) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine or diisopropylamine) under an inert atmosphere, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.02-0.10 equiv.) are added. An amine base (if not used as the solvent) is also added. The reaction is typically stirred at room temperature to a moderately elevated temperature until completion. The reaction mixture is then filtered (if necessary) and worked up by extraction and purification.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), an amine (1.0-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equiv.). A dry, degassed solvent such as toluene or dioxane is added. The reaction mixture is heated to a temperature typically between 80 and 110 °C until the starting material is consumed. The mixture is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated, and the product is purified by chromatography.[6][10]
General Procedure for Grignard Reagent Formation
All glassware must be rigorously dried. Magnesium turnings (1.1-1.2 equiv.) are placed in a flask under an inert atmosphere. A small crystal of iodine can be added as an activator. A solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., diethyl ether or THF) is added slowly to initiate the reaction. The reaction is often exothermic and may require cooling to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent, 2-Chloro-4-(trifluoromethyl)phenylmagnesium iodide, is then used in subsequent reactions.[7]
General Procedure for Lithium-Halogen Exchange
A solution of this compound (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or diethyl ether) is cooled to a low temperature (typically -78 °C) under an inert atmosphere. A solution of an alkyllithium reagent, such as n-butyllithium or tert-butyllithium (1.0-1.1 equiv.), is added dropwise. The reaction is typically very fast. After stirring for a short period at low temperature, the resulting aryllithium species, 2-Chloro-4-(trifluoromethyl)phenyllithium, can be quenched with an electrophile to afford the desired 4-substituted-3-chlorobenzotrifluoride.[8][9]
Experimental Workflow for a Typical Cross-Coupling Reaction
Conclusion
The regioselectivity of reactions involving this compound is predominantly governed by the differential reactivity of the carbon-iodine and carbon-chlorine bonds. In all the common reaction types discussed—palladium-catalyzed cross-couplings, Grignard reagent formation, and lithium-halogen exchange—the C-I bond is the overwhelmingly preferred site of reaction under standard conditions. This high degree of predictability allows for the strategic synthesis of a wide range of 4-substituted-3-chlorobenzotrifluoride derivatives, which are valuable intermediates in pharmaceutical and materials science research. While forcing conditions might lead to some reactivity at the C-Cl bond, achieving selective C-Cl functionalization in the presence of an iodine atom on the same ring is synthetically challenging and would require specialized catalytic systems or protecting group strategies.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. "Regioselective Synthesis of Tetraalkynylarenes by Consecutive Dual So" by Thomas J. Fisher and Patrick H. Dussault [digitalcommons.unl.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of Substituted Benzotrifluorides
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into an aromatic ring can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules. Consequently, the development of efficient and versatile methods for the synthesis of substituted benzotrifluorides is of paramount importance in medicinal chemistry and materials science. This guide provides an objective comparison of the most common synthetic routes to these valuable compounds, supported by experimental data and detailed protocols.
Comparison of Synthetic Routes
The following table summarizes the key features of the primary methods used for the synthesis of substituted benzotrifluorides.
| Method | Starting Material | Reagents & Catalyst | Temperature | Reaction Time | Yields | Key Advantages | Key Limitations |
| Trifluoromethylation of Aryl Halides (Cu-catalyzed) | Aryl Iodides/Bromides | CuCF3 (from fluoroform), CuI/ligand, CF3 source | 23-50 °C | 4-48 h | Up to 99% | High yields, mild conditions, cost-effective CF3 source.[1] | Primarily for aryl iodides and activated bromides.[1][2] |
| Trifluoromethylation of Aryl Halides (Pd-catalyzed) | Aryl Chlorides | Pd catalyst (e.g., with BrettPhos), TESCF3, KF | 120-140 °C | 6-20 h | Good to excellent | Broad substrate scope including aryl chlorides, high functional group tolerance.[3] | Higher temperatures required, catalyst can be expensive. |
| Sandmeyer Trifluoromethylation | Aromatic Amines | Diazonium salt (from aniline), TMSCF3, CuSCN, Cs2CO3 | Room Temp. | 12 h | Good to excellent | Readily available starting materials, mild conditions, one-pot procedure available.[4][5] | Diazonium salts can be unstable.[5] |
| Decarboxylative Trifluoromethylation | Benzoic Acids | NaSO2CF3, Na2S2O8 (catalyst-free) | 30 °C | Not specified | Good | Catalyst-free, mild conditions, uses readily available starting materials.[6] | Scope might be limited for certain substituted benzoic acids. |
| Photoredox-Catalyzed Trifluoromethylation | Arenes/Heteroarenes | Photocatalyst (e.g., Ru(phen)3Cl2), CF3SO2Cl, base | Room Temp. | Not specified | 70-94% | Direct C-H functionalization, very mild conditions (visible light), excellent for late-stage functionalization.[7][8] | Regioselectivity can be an issue for complex arenes.[8] |
| Swarts Reaction | Benzotrichlorides | HF or SbF3/SbCl5 | High Temp. | Not specified | High (industrial) | Industrially scalable, high yields for simple benzotrifluorides. | Harsh reaction conditions, limited functional group tolerance.[9][10] |
Experimental Protocols
Trifluoromethylation of Aryl Halides (Palladium-Catalyzed)
This protocol is adapted from a procedure for the trifluoromethylation of aryl chlorides.[3]
Materials:
-
Palladium source (e.g., Pd2(dba)3)
-
Ligand (e.g., BrettPhos)
-
Spray-dried potassium fluoride (KF)
-
Aryl chloride
-
Triethyl(trifluoromethyl)silane (TESCF3)
-
Anhydrous dioxane
Procedure:
-
In a nitrogen-filled glovebox, add the palladium source, ligand, and spray-dried KF to a reaction vessel.
-
Add a solution of the aryl chloride in dioxane.
-
Add TESCF3 to the reaction mixture.
-
Seal the vessel and stir the reaction at 120-140 °C for 6-20 hours.
-
After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered.
-
The filtrate is concentrated, and the product is purified by column chromatography.
Note: The exclusion of moisture is critical to prevent the hydrolysis of TESCF3.[3]
Sandmeyer Trifluoromethylation (One-Pot Procedure)
This protocol describes a convenient one-pot diazotization and trifluoromethylation of aromatic amines.[4]
Materials:
-
Aniline derivative
-
Anhydrous p-toluenesulfonic acid (PTSA)
-
tert-Butyl nitrite
-
Copper(I) thiocyanate (CuSCN)
-
(Trifluoromethyl)trimethylsilane (TMSCF3)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous acetonitrile
Procedure:
-
In a reaction vessel under a nitrogen atmosphere, dissolve the aniline and anhydrous PTSA in acetonitrile.
-
Add tert-butyl nitrite and stir the mixture for 30 minutes at room temperature to form the diazonium salt in situ.
-
In a separate vessel, prepare a suspension of CuSCN, TMSCF3, and Cs2CO3 in acetonitrile.
-
Add the diazonium salt solution to the suspension of the copper reagent.
-
Stir the reaction mixture for 12 hours at room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and the product is purified by column chromatography.
Note: The use of anhydrous PTSA is crucial, as the presence of water can lead to reduced yields.[4]
Decarboxylative Trifluoromethylation (Catalyst-Free)
This protocol is based on a catalyst-free method for the decarboxylative trifluoromethylation of benzoic acid derivatives.[6]
Materials:
-
Benzoic acid derivative
-
Sodium trifluoromethanesulfinate (NaSO2CF3, Langlois' reagent)
-
Sodium persulfate (Na2S2O8)
-
Water
-
Acetonitrile
Procedure:
-
Dissolve the benzoic acid derivative, NaSO2CF3, and Na2S2O8 in a mixture of water and acetonitrile.
-
Stir the reaction mixture at 30 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Photoredox-Catalyzed Trifluoromethylation of Arenes
This protocol is a general procedure for the direct C-H trifluoromethylation of arenes using a photocatalyst and visible light.[8]
Materials:
-
Arene or heteroarene
-
Photocatalyst (e.g., Ru(phen)3Cl2 or Ir(ppy)3)
-
Trifluoromethanesulfonyl chloride (CF3SO2Cl)
-
Base (e.g., K2HPO4)
-
Solvent (e.g., acetonitrile or DMF)
-
Visible light source (e.g., household fluorescent light bulb)
Procedure:
-
In a reaction vessel, combine the arene, photocatalyst, CF3SO2Cl, and base in the chosen solvent.
-
Degas the reaction mixture by bubbling with nitrogen or argon.
-
Seal the vessel and place it in proximity to a visible light source.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Dilute the reaction mixture with water and extract the product with an organic solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to substituted benzotrifluorides.
Caption: Trifluoromethylation of Aryl Halides.
Caption: Sandmeyer Trifluoromethylation.
Caption: Decarboxylative Trifluoromethylation.
Caption: Photoredox-Catalyzed Trifluoromethylation.
References
- 1. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 2. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. Swarts Reaction [unacademy.com]
Benchmarking the Properties of Materials Derived from 3-Chloro-4-iodobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing building blocks is a cornerstone of rational design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Chloro-4-iodobenzotrifluoride stands out as a versatile trifluoromethylated aromatic building block, offering a unique combination of reactive handles for the synthesis of complex molecular architectures.[1] The presence of both a chloro and an iodo substituent allows for selective and orthogonal functionalization, making it a valuable starting material for the creation of novel pharmaceuticals and advanced materials.[1]
This guide provides a comparative analysis of the projected physicochemical and biological properties of materials derived from this compound. Due to a lack of comprehensive, publicly available experimental data on a homologous series of its derivatives, this guide leverages established principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) studies on analogous halogenated compounds to present a predictive comparison. The experimental protocols provided are based on well-established synthetic methodologies for the functionalization of similar aromatic halides.
Physicochemical Properties of this compound and a Comparative Analysis of its Putative Derivatives
The properties of molecules derived from this compound can be systematically tuned by selective functionalization at the iodo and chloro positions. The following table summarizes the known properties of the parent compound and provides a comparative projection of the properties of a hypothetical series of derivatives. These projections are based on the expected electronic and steric effects of the introduced substituents.
Table 1: Physicochemical Properties of this compound and Projected Properties of its Derivatives
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | LogP (Calculated) |
| This compound | 306.45[2][3] | 58-60 (at 0.2 mmHg) | - | 4.1[2] | |
| Derivative A: 3-Chloro-4-(phenyl)benzotrifluoride | 256.68 | > 200 | 85-90 | 4.8 | |
| Derivative B: 3-Chloro-4-(4-methoxyphenyl)benzotrifluoride | 286.71 | > 250 | 110-115 | 4.9 | |
| Derivative C: 3-Chloro-4-(4-aminophenyl)benzotrifluoride | 271.69 | > 280 | 150-155 | 4.2 | |
| Derivative D: 3-Chloro-4-(phenylethynyl)benzotrifluoride | 280.69 | > 220 | 95-100 | 5.1 | |
| Derivative E: 3-(Phenylamino)-4-iodobenzotrifluoride | 351.15 | > 300 | 120-125 | 4.9 |
Note: The data for Derivatives A-E are projected based on established structure-property relationships and should be considered illustrative. Experimental verification is required.
Experimental Protocols
The versatile reactivity of this compound allows for a range of synthetic transformations. The following are detailed, representative experimental protocols for common cross-coupling reactions used to functionalize the iodo-substituent.
Suzuki Cross-Coupling for the Synthesis of Biaryl Derivatives (e.g., Derivative A)
Objective: To synthesize 3-chloro-4-(phenyl)benzotrifluoride from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of anhydrous toluene and degassed water.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Sonogashira Cross-Coupling for the Synthesis of Alkynyl Derivatives (e.g., Derivative D)
Objective: To synthesize 3-chloro-4-(phenylethynyl)benzotrifluoride from this compound and phenylacetylene.
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Triethylamine (Et₃N, 2.0 eq)
-
Tetrahydrofuran (THF, anhydrous and degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous and degassed THF and triethylamine.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Slowly add phenylacetylene to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 8-16 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the utilization of this compound in research and development.
Caption: Synthetic utility of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Structure-Activity Relationship (SAR) considerations.
References
Safety Operating Guide
Proper Disposal of 3-Chloro-4-iodobenzotrifluoride: A Guide for Laboratory Professionals
For Immediate Reference: This document outlines the essential safety and logistical procedures for the proper disposal of 3-Chloro-4-iodobenzotrifluoride, ensuring the safety of laboratory personnel and environmental compliance.
chercheurs, scientifiques et professionnels du développement de médicaments, une manipulation et une élimination appropriées des produits chimiques de laboratoire sont primordiales. Le this compound est un composé qui nécessite une attention particulière en raison de ses dangers potentiels. Le respect des protocoles d'élimination appropriés est essentiel pour atténuer les risques pour la santé, prévenir la contamination de l'environnement et garantir la conformité réglementaire.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). Understanding these risks is the first step in safe disposal.
Summary of GHS Hazard Classifications:
| Hazard Statement | GHS Classification | Percentage of Notifications |
| Harmful if swallowed | Acute toxicity, oral (Cat. 4) | 86.7%[1] |
| Causes serious eye irritation | Eye irritation (Cat. 2) | 97.8%[1] |
| May cause long lasting harmful effects to aquatic life | Aquatic Chronic (Cat. 4) | 86.7%[1] |
| Causes skin irritation | Skin irritation (Cat. 2) | 11.1%[1] |
| Harmful in contact with skin | - | - |
| Harmful if inhaled | - | - |
| May cause respiratory irritation | - | - |
Data sourced from aggregated GHS information provided by companies to the ECHA C&L Inventory.
Required Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use only outdoors or in a well-ventilated area. Avoid breathing mist, vapors, or spray.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its containers requires a systematic approach to ensure safety and compliance.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials into a suitable, labeled container.
-
Store the waste container in a well-ventilated, cool, and dry area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly closed and locked up.[3]
2. Spill Management:
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains or waterways.[3] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.[3][4]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Wash the spill area thoroughly.
3. Final Disposal:
-
Dispose of the waste container at an authorized hazardous or special waste collection point.[3]
-
All disposal activities must be in accordance with local, state, and federal regulations. Do not release this chemical into the environment.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 3-Chloro-4-iodobenzotrifluoride
This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of 3-Chloro-4-iodobenzotrifluoride (CAS RN: 141738-80-9). The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health and environmental hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the aquatic environment, long-term hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Signal Word: Warning[1]
Physical and Chemical Properties [1][2][3]
| Property | Value |
| Molecular Formula | C7H3ClF3I |
| Molecular Weight | 306.45 g/mol |
| Appearance | Light yellow liquid |
| Boiling Point | 58 - 60.0 °C @ 0.50 mmHg |
| Flash Point | > 110 °C / > 230 °F |
| Specific Gravity | 1.9240 |
| Solubility | Insoluble in water |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is mandatory to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this chemical. The recommended PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Given the nature of the chemical, nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or perforation before use.
-
Clothing: A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, chemical-resistant coveralls are advised.[2][4]
-
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.[4] If ventilation is inadequate or there is a risk of inhalation, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[5]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a certified chemical fume hood is strongly recommended to minimize inhalation exposure.[4]
-
Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible in the immediate work area.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that the work area is clean and uncluttered. Confirm that the fume hood is functioning properly.
-
Dispensing: When transferring the chemical, use appropriate tools such as a pipette or a graduated cylinder. Avoid generating aerosols or vapors.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames. Be aware that vapor/air mixtures can be explosive at intense warming.[6]
-
Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spills:
-
Minor Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for waste disposal.[4]
-
Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for minor spills.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection
-
All waste materials containing this compound, including contaminated absorbents, disposable PPE, and empty containers, should be collected in a designated and properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
Disposal Method
-
The primary disposal method for this chemical is incineration in a licensed hazardous waste facility.[4] The material may be mixed with a suitable combustible solvent to facilitate incineration.
-
Alternatively, disposal may be carried out by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[4]
-
Consult with your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor to ensure compliance with all local, state, and federal regulations.[7]
Container Decontamination
-
Empty containers should be decontaminated before disposal. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.
-
Observe all label safeguards on the empty container until it has been properly cleaned or destroyed.[4]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C7H3ClF3I | CID 2736612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. airgas.com [airgas.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
